Product packaging for Succinimide-15N(Cat. No.:CAS No. 32807-36-6)

Succinimide-15N

Katalognummer: B1603629
CAS-Nummer: 32807-36-6
Molekulargewicht: 100.08 g/mol
InChI-Schlüssel: KZNICNPSHKQLFF-HOSYLAQJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Succinimide-15N is a useful research compound. Its molecular formula is C4H5NO2 and its molecular weight is 100.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NO2 B1603629 Succinimide-15N CAS No. 32807-36-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(115N)azolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7)/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNICNPSHKQLFF-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[15NH]C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583982
Record name (~15~N)Pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32807-36-6
Record name 2,5-Pyrrolidinedione-1-15N
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32807-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~15~N)Pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Succinimide-15N: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Succinimide-15N, a stable isotope-labeled compound with significant applications in scientific research and drug development. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, primary uses, and relevant experimental methodologies.

Core Concepts: Introduction to this compound

This compound is the isotopically labeled form of succinimide, where the nitrogen atom in the succinimide ring is the heavy isotope ¹⁵N.[1][2] This labeling provides a distinct mass signature, making it an invaluable tool for various analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][3] Its chemical and physical properties are nearly identical to its unlabeled counterpart, allowing it to serve as an excellent internal standard in quantitative analyses.[4]

Succinimide and its derivatives are recognized for their diverse therapeutic applications, including anticonvulsant, anti-inflammatory, and antitumor properties. Furthermore, the formation of succinimide as a post-translational modification (PTM) in proteins, arising from asparagine or aspartic acid residues, is a critical area of study in protein chemistry and drug stability.

Physicochemical Properties and Specifications

A summary of the key quantitative data for this compound is presented in the table below, compiled from various supplier and database sources.

PropertyValueReference(s)
Chemical Formula C₄H₅¹⁵NO₂
Molecular Weight 100.08 g/mol
Exact Mass 100.029063296 Da
CAS Number 32807-36-6
Isotopic Purity ≥98 atom % ¹⁵N
Physical Form Solid
Melting Point 123-125 °C
Boiling Point 285-290 °C
InChI Key KZNICNPSHKQLFF-HOSYLAQJSA-N

Primary Applications in Research and Development

This compound serves two primary functions in the research and drug development landscape: as a tracer and internal standard for quantitative analysis and in the study of protein modifications.

Internal Standard for Quantitative Analysis

Due to its isotopic label, this compound is an ideal internal standard for quantitative studies using liquid chromatography-mass spectrometry (LC-MS). When added to a sample at a known concentration, it co-elutes with the unlabeled analyte and experiences similar ionization effects in the mass spectrometer. This allows for accurate quantification of the target analyte by comparing its signal intensity to that of the known amount of the ¹⁵N-labeled standard, correcting for variations in sample preparation and instrument response.

Investigation of Protein Post-Translational Modifications

The formation of succinimide intermediates from asparagine (Asn) and aspartic acid (Asp) residues is a significant non-enzymatic post-translational modification in proteins. This modification can lead to deamidation and isomerization, potentially altering the protein's structure, stability, and function. Understanding this process is crucial for the development of stable biopharmaceuticals. While this compound itself is not directly used to induce this modification, it can serve as a reference compound in analytical methods, such as NMR and MS, developed to detect and quantify succinimide formation in protein and peptide samples.

Experimental Protocols

This section outlines detailed methodologies for the synthesis of this compound and its application in key experimental workflows.

Synthesis of this compound

A plausible synthesis route for this compound involves the reaction of succinic anhydride with a ¹⁵N-labeled ammonia source. This method is adapted from established procedures for the synthesis of unlabeled succinimide.

Materials:

  • Succinic anhydride

  • ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) or ¹⁵N-labeled ammonia (¹⁵NH₃) gas

  • Anhydrous solvent (e.g., Tetrahydrofuran or Chloroform)

  • Dehydrating agent/catalyst (e.g., Polyphosphate ester)

Procedure:

  • In a round-bottom flask, dissolve succinic anhydride in the chosen anhydrous solvent under an inert atmosphere.

  • Add a stoichiometric equivalent of the ¹⁵N-labeled ammonia source. If using ¹⁵NH₄Cl, a non-nucleophilic base may be required to liberate free ¹⁵NH₃. If using ¹⁵NH₃ gas, it can be bubbled directly into the solution.

  • The initial reaction forms the ¹⁵N-labeled succinamic acid intermediate.

  • Add a dehydrating agent or catalyst, such as polyphosphate ester, to the reaction mixture.

  • Heat the mixture to reflux for several hours to facilitate the cyclodehydration to form the succinimide ring. The reaction progress can be monitored by Thin Layer Chromatography.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Quantitative Analysis using this compound as an Internal Standard via LC-MS

This protocol describes the general workflow for using this compound as an internal standard for the quantification of an analyte in a complex matrix.

Materials:

  • This compound stock solution of known concentration

  • Analyte of interest

  • Biological or environmental matrix (e.g., plasma, cell lysate)

  • LC-MS grade solvents

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Sample Preparation: To each unknown sample, calibration standard, and quality control sample, add a precise volume of the this compound internal standard stock solution at the earliest stage of sample preparation. This ensures that the internal standard undergoes the same extraction and processing steps as the analyte.

  • Analyte Extraction: Perform the necessary extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix.

  • LC-MS Analysis: Inject the extracted sample onto the LC-MS system. Develop a chromatographic method that provides good separation of the analyte from other matrix components. The analyte and this compound should have nearly identical retention times.

  • Mass Spectrometry Detection: Operate the mass spectrometer in a mode that allows for the simultaneous detection of the analyte and this compound. This is typically done using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

NMR Spectroscopy for Characterization

¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR is a powerful technique for characterizing ¹⁵N-labeled compounds.

Sample Preparation:

  • Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The concentration should be optimized for the specific instrument and experiment.

NMR Experiment:

  • Acquire a standard one-dimensional ¹H NMR spectrum to confirm the presence and purity of the compound.

  • Set up a 2D ¹H-¹⁵N HSQC experiment. This experiment correlates the proton signals with the directly attached ¹⁵N nucleus.

  • The resulting spectrum will show a single cross-peak corresponding to the correlation between the amide proton and the ¹⁵N atom in the succinimide ring.

  • The chemical shifts of the proton and nitrogen in this spectrum provide a characteristic fingerprint of the molecule, confirming its identity and isotopic labeling.

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

G Synthesis of this compound succinic_anhydride Succinic Anhydride intermediate 15N-Succinamic Acid Intermediate succinic_anhydride->intermediate + nh3 15N-Ammonia (15NH3) nh3->intermediate + succinimide_15n This compound intermediate->succinimide_15n Cyclodehydration heat Heat + Dehydrating Agent heat->intermediate

Caption: Chemical synthesis pathway for this compound.

G Workflow for Quantitative Analysis using this compound Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Biological Sample add_is Add known amount of This compound sample->add_is extract Analyte Extraction add_is->extract lc_ms LC-MS/MS Analysis extract->lc_ms data Data Acquisition (Analyte and IS signals) lc_ms->data ratio Calculate Peak Area Ratio (Analyte / IS) data->ratio calibration Generate Calibration Curve ratio->calibration concentration Determine Analyte Concentration calibration->concentration

Caption: LC-MS quantification workflow with this compound.

G Succinimide Formation from Asparagine in a Protein protein_asn Protein with Asparagine (Asn) Residue nucleophilic_attack Intramolecular Nucleophilic Attack protein_asn->nucleophilic_attack Spontaneous succinimide_intermediate Succinimide Intermediate (-H2O or -NH3) nucleophilic_attack->succinimide_intermediate hydrolysis Hydrolysis succinimide_intermediate->hydrolysis protein_asp Protein with Aspartic Acid (Asp) hydrolysis->protein_asp protein_isoasp Protein with iso-Aspartic Acid (isoAsp) hydrolysis->protein_isoasp

Caption: Pathway of succinimide formation in proteins.

References

Succinimide-15N: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Succinimide-15N is the isotopically labeled form of succinimide, where the nitrogen atom in the pyrrolidine-2,5-dione ring is the heavy isotope ¹⁵N. This stable isotope labeling makes it an invaluable tool in advanced analytical and biochemical research. Its primary application lies in its use as an internal standard for the precise quantification of succinimide and related compounds in complex biological matrices using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Furthermore, this compound is crucial for studying the formation of succinimide as a non-enzymatic post-translational modification (PTM) in proteins and peptides, a critical degradation pathway that can impact the stability and efficacy of biopharmaceutical drugs.

Core Chemical Properties and Structure

This compound possesses a five-membered ring structure containing a ¹⁵N-labeled imide functional group. The presence of the ¹⁵N isotope results in a mass shift of +1 compared to its unlabeled counterpart, which is fundamental to its use in isotope dilution mass spectrometry.

Structure:

Caption: Chemical structure of this compound (2,5-Pyrrolidinedione-1-¹⁵N).

Quantitative Chemical Data

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₄H₅¹⁵NO₂[1]
Molecular Weight 100.08 g/mol
CAS Number 32807-36-6
Appearance Solid
Melting Point 123-125 °C (lit.)
Boiling Point 285-290 °C (lit.)
Isotopic Purity ≥98 atom % ¹⁵N
InChI Key KZNICNPSHKQLFF-HOSYLAQJSA-N
Canonical SMILES C1CC(=O)[15NH]C1=O

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from established methods for unlabeled succinimide, primarily through the reaction of succinic acid with a ¹⁵N-labeled ammonia source.

Methodology:

  • Reaction Setup: In a flask equipped with a mechanical stirrer and a distillation apparatus, add succinic acid (2.0 moles).

  • Ammonolysis: Cool the flask in an ice bath. Slowly add ¹⁵N-labeled aqueous ammonia (e.g., ¹⁵NH₄OH, 28%, 4.0 moles) to the succinic acid with continuous stirring.

  • Dehydration and Cyclization: Heat the reaction mixture rapidly using an oil bath. Water will begin to distill off.

  • Distillation: Increase the bath temperature to approximately 275 °C. The product, this compound, will start to distill over in the range of 275-289 °C.

  • Purification: The crude product, which solidifies upon cooling, is recrystallized from hot ethanol. The solution is cooled to induce crystallization, and the resulting crystals are filtered, washed with cold ethanol, and dried to yield pure this compound.

Quantification of Succinimide in Protein Samples via LC-MS

This compound is used as an internal standard for accurate quantification by isotope dilution mass spectrometry.

Methodology:

  • Sample Preparation: A known amount of the protein sample is denatured and enzymatically digested (e.g., with trypsin) to generate peptides.

  • Internal Standard Spiking: A precise amount of this compound is added to the digested peptide mixture.

  • LC-MS Analysis: The sample is injected into a liquid chromatography-mass spectrometry (LC-MS) system. The peptides are separated by reversed-phase chromatography.

  • Detection: The mass spectrometer is operated in a mode to detect the mass-to-charge ratio (m/z) of the succinimide-containing peptide and its corresponding ¹⁵N-labeled internal standard.

  • Quantification: The amount of succinimide in the original sample is calculated by comparing the peak area of the native peptide with the peak area of the this compound-spiked standard.

NMR-Based Detection of Succinimide Formation

NMR spectroscopy can unambiguously identify and quantify succinimide formation in peptides and proteins, with this compound serving as a reference compound.

Methodology:

  • Sample Preparation: The protein or peptide sample is dissolved in an appropriate NMR solvent (e.g., D₂O, 7 M urea in H₂O/D₂O, or DMSO-d₆). For proteins, denaturation may be required to obtain sharp NMR signals.

  • NMR Data Acquisition: Two-dimensional NMR experiments, such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence), are performed. This experiment correlates the proton and nitrogen atoms that are directly bonded, providing a unique fingerprint for each N-H group in the molecule.

  • Spectral Analysis: The ¹H-¹⁵N HSQC spectrum of the sample is analyzed. The formation of a succinimide ring from an asparagine residue results in the disappearance of the side-chain amide N-H correlation and the appearance of a new backbone N-H signal with characteristic chemical shifts.

  • Reference Comparison: The chemical shifts of the observed signals are compared to reference data obtained from this compound or ¹⁵N-labeled model peptides containing succinimide to confirm its presence.

Signaling Pathways and Workflows

Post-Translational Modification Pathway

Succinimide formation is a significant non-enzymatic degradation pathway for proteins, particularly at asparagine (Asn) and aspartic acid (Asp) residues. This process is highly dependent on factors like pH, temperature, and the local amino acid sequence. The succinimide intermediate is unstable and can hydrolyze to form either the original aspartate residue or, more commonly, an isoaspartate (isoAsp) residue, which introduces a kink in the peptide backbone.

PTM_Pathway Asn Asparagine Residue (Asn) Succinimide Succinimide Intermediate Asn->Succinimide Spontaneous Cyclization Asp Aspartate Residue (Asp) Succinimide->Asp Hydrolysis (Minor Pathway) isoAsp iso-Aspartate Residue (isoAsp) Succinimide->isoAsp Hydrolysis (Major Pathway)

Caption: Pathway of succinimide formation from an asparagine residue and its subsequent hydrolysis.

Analytical Workflow for Succinimide Quantification

The following workflow illustrates the use of this compound in a typical research setting for the characterization of biopharmaceuticals.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation ProteinSample 1. Protein Sample (e.g., Monoclonal Antibody) Spiking 2. Spike with this compound (Internal Standard) ProteinSample->Spiking Digestion 3. Enzymatic Digestion (e.g., Trypsin) Spiking->Digestion LCMS 4. LC-MS/MS Analysis Digestion->LCMS for Quantification NMR 4. 2D NMR Spectroscopy (¹H-¹⁵N HSQC) Digestion->NMR for Identification Quant 5. Quantification (Ratio of Native to ¹⁵N-labeled) LCMS->Quant ID 5. Identification (Chemical Shift Mapping) NMR->ID Report 6. Report Generation (Stability Assessment) Quant->Report ID->Report

References

In-depth Technical Guide to Succinimide-15N: Physical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical properties of Succinimide-15N, alongside detailed experimental protocols for their determination. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work.

Core Physical Properties

This compound is a stable isotope-labeled version of succinimide, where the naturally occurring nitrogen-14 (¹⁴N) atom is replaced by a nitrogen-15 (¹⁵N) isotope. This labeling provides a valuable tool for tracing and quantification in various biochemical and metabolic studies.

Data Presentation

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 100.08 g/mol [1][2][3][4][5]
Melting Point 123-125 °C
Appearance Solid
Chemical Formula C₄H₅¹⁵NO₂
CAS Number 32807-36-6

Experimental Protocols

The following sections detail the standard methodologies for determining the molecular weight and melting point of organic compounds like this compound.

Molecular Weight Determination via Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a highly accurate method for determining the molecular weight of a compound.

Methodology:

  • Sample Preparation: A small amount of this compound is dissolved in a suitable volatile solvent.

  • Ionization: The sample solution is introduced into the ion source of the mass spectrometer. Electron ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam, causing the loss of an electron to form a molecular ion (M⁺).

  • Acceleration: The newly formed ions are accelerated by an electric field, causing them to move into the mass analyzer.

  • Deflection: In the mass analyzer, the ions are subjected to a magnetic field, which deflects them based on their mass-to-charge ratio (m/z). Lighter ions are deflected more than heavier ions.

  • Detection: A detector measures the abundance of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum shows a plot of ion abundance versus m/z. The peak corresponding to the intact molecular ion (parent peak) provides the molecular weight of the compound. For this compound, this peak would be observed at an m/z of approximately 100.08.

Melting Point Determination via Capillary Method

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically indicates a pure compound. The capillary method is a common and straightforward technique for this determination.

Methodology:

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor. Alternatively, a Thiele tube filled with a high-boiling point oil can be used for heating.

  • Heating: The sample is heated gradually. An initial rapid heating can be done to determine an approximate melting point.

  • Observation: As the temperature approaches the expected melting point, the heating rate is slowed to about 1-2 °C per minute to ensure thermal equilibrium.

  • Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound like this compound, this range should be narrow, for instance, 123-125 °C.

Applications in Research and Drug Development

Stable isotope labeling with ¹⁵N is a transformative technique in biochemical research and drug development. This compound serves as a tracer to non-invasively monitor the fate of nitrogen atoms in various biological processes. Its primary application lies in quantitative proteomics and metabolic studies, where it allows for the precise tracking and quantification of proteins and metabolites.

General Workflow for ¹⁵N Metabolic Labeling

The following diagram illustrates a typical workflow for a quantitative proteomics experiment using ¹⁵N metabolic labeling.

experimental_workflow cluster_sample_prep Sample Preparation & Labeling cluster_analysis Analysis cluster_results Results control Control Sample (¹⁴N Medium) mix Mix Samples control->mix labeled Experimental Sample (¹⁵N Medium) labeled->mix protein_extraction Protein Extraction & Digestion mix->protein_extraction ms_analysis LC-MS/MS Analysis protein_extraction->ms_analysis data_analysis Data Analysis & Quantification ms_analysis->data_analysis quant Relative Protein Quantification data_analysis->quant

Caption: General workflow for quantitative proteomics using ¹⁵N metabolic labeling.

References

An In-depth Technical Guide to the Safe Handling, Storage, and Use of Succinimide-15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for Succinimide-15N, a stable isotope-labeled compound crucial for a variety of research applications, particularly in metabolic studies, proteomics, and as a tracer in drug development. The incorporation of the non-radioactive, stable isotope nitrogen-15 (¹⁵N) allows for precise tracking and quantification in biological systems using techniques like mass spectrometry and NMR spectroscopy. While the isotopic label itself does not impart radioactivity, the chemical properties of the succinimide molecule dictate the necessary safety and handling protocols.

Chemical and Physical Properties

This compound shares its chemical and physical characteristics with its unlabeled counterpart. The primary difference is a slight increase in molecular weight due to the presence of the ¹⁵N isotope.

Table 1: Physicochemical Data for this compound

PropertyValue
Chemical Name 2,5-Pyrrolidinedione-1-¹⁵N
Synonyms Succinimide-¹⁵N
CAS Number 32807-36-6
Molecular Formula C₄H₅¹⁵NO₂
Molecular Weight 100.08 g/mol
Appearance White to off-white solid, crystal or powder
Melting Point 123-126 °C
Boiling Point 285-290 °C
Isotopic Purity Typically >98 atom % ¹⁵N

Safety and Hazard Information

The safety profile of this compound is considered equivalent to that of unlabeled succinimide. While some suppliers classify it as non-hazardous, others indicate potential for irritation. It is prudent to handle it as a potentially irritating and combustible solid.

Table 2: Hazard Identification and Classification

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)! WarningH315: Causes skin irritation
Eye Irritation (Category 2A)! WarningH319: Causes serious eye irritation
Combustible DustNo PictogramWarningMay form combustible dust concentrations in air
First Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing becomes difficult, seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice or attention.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Work in a well-ventilated area.

  • Use a local exhaust ventilation system or a chemical fume hood when handling large quantities or when creating dust.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles (conforming to EN166 or NIOSH standards).

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved particulate respirator.

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage Guidelines

Proper storage is critical to maintain the integrity and stability of this compound.

  • Container: Keep the container tightly closed.

  • Conditions: Store in a cool, dry, and well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents.

  • General: The principles for storing stable isotopically labeled compounds are the same as for their unlabeled analogues.

Experimental Protocols: A General Workflow

The following outlines a general methodology for the use of this compound in a typical cell culture labeling experiment. Researchers must adapt this protocol based on their specific experimental needs.

Preparation of Stock Solution
  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood or balance enclosure to minimize dust, accurately weigh the desired amount of this compound.

  • Dissolution: Dissolve the compound in a suitable sterile solvent (e.g., DMSO, ethanol, or directly into culture medium). Ensure complete dissolution. The choice of solvent depends on the experimental system's tolerance.

  • Sterilization: If not dissolved in a sterile medium, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C) and protect it from light.

Labeling of Cells in Culture
  • Cell Culture: Grow cells under standard conditions to the desired confluency or cell density.

  • Medium Exchange: Remove the existing culture medium.

  • Labeling Medium Preparation: Prepare fresh culture medium and supplement it with the this compound stock solution to the final desired concentration.

  • Incubation: Add the labeling medium to the cells and incubate for the desired period to allow for the incorporation of the ¹⁵N label into cellular components.

  • Harvesting: After the labeling period, harvest the cells according to the downstream application protocol (e.g., for proteomic or metabolomic analysis).

  • Processing: Process the labeled cells or tissues for analysis by mass spectrometry or NMR to track the incorporation of the ¹⁵N isotope.

Visualized Workflows

The following diagrams illustrate the key logical flows for handling and using this compound safely and effectively.

Safe_Handling_Workflow start Start: Receive this compound pre_handling 1. Pre-Handling Checks start->pre_handling sds_review Review Safety Data Sheet (SDS) pre_handling->sds_review ppe_check Verify PPE Availability (Gloves, Goggles, Lab Coat) pre_handling->ppe_check handling 2. Handling & Weighing pre_handling->handling ventilation Use Fume Hood or Ventilated Enclosure handling->ventilation avoid_dust Minimize Dust Generation handling->avoid_dust storage 3. Storage handling->storage storage_cond Store in Cool, Dry, Well-Ventilated Area Tightly Closed Container storage->storage_cond spill_waste 4. Spill & Waste Management storage->spill_waste spill_proc Follow Lab Spill Protocol (Absorb, Collect, Clean) spill_waste->spill_proc waste_disp Dispose as Chemical Waste (Follow Local Regulations) spill_waste->waste_disp end End of Process spill_waste->end

Caption: Logical workflow for the safe handling and storage of this compound.

Experimental_Workflow start_exp Start: Experiment Planning stock_prep 1. Prepare Stock Solution start_exp->stock_prep weigh Weigh Solid this compound stock_prep->weigh labeling 2. Introduce to System (e.g., Cell Culture) stock_prep->labeling dissolve Dissolve in Appropriate Solvent weigh->dissolve sterilize Filter-Sterilize Solution dissolve->sterilize add_to_medium Add Stock to Medium at Final Concentration labeling->add_to_medium incubation 3. Incubation labeling->incubation incorporation Allow for Isotope Incorporation (Time-dependent) incubation->incorporation harvest 4. Harvest & Process Sample incubation->harvest harvest_cells Collect Cells/Tissue harvest->harvest_cells analysis 5. Analysis harvest->analysis ms_nmr Analyze by Mass Spectrometry or NMR Spectroscopy analysis->ms_nmr end_exp End: Data Interpretation analysis->end_exp

References

The Indispensable Role of 15N-Labeled Compounds in Modern Biochemical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the stable isotope nitrogen-15 (¹⁵N) into biomolecules has become a cornerstone of contemporary biochemical research. This non-radioactive isotope serves as a powerful and versatile tool, enabling precise and detailed investigations into the structure, function, and dynamics of proteins and nucleic acids, the intricate web of metabolic pathways, and the complex mechanisms of drug action. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of ¹⁵N-labeled compounds, offering a practical resource for scientists at the forefront of biological and pharmaceutical innovation.

Core Concepts of ¹⁵N Labeling

Nitrogen is a fundamental component of all living systems, integral to the structure of amino acids, proteins, and nucleic acids. The most abundant isotope of nitrogen is ¹⁴N; however, the stable, non-radioactive isotope ¹⁵N, with its additional neutron, possesses a nuclear spin of 1/2. This property makes it "visible" to Nuclear Magnetic Resonance (NMR) spectroscopy, a key technique for elucidating molecular structure and dynamics at atomic resolution.[1] Furthermore, the one-dalton mass difference between ¹⁵N and ¹⁴N allows for the clear differentiation of labeled and unlabeled molecules by mass spectrometry (MS), facilitating highly accurate quantitative analyses.[1]

The process of ¹⁵N labeling involves the replacement of naturally abundant ¹⁴N atoms with ¹⁵N within a molecule of interest. This can be achieved through various methods, including metabolic labeling, in which organisms or cells are cultured in media containing a ¹⁵N-enriched nitrogen source, and chemical or enzymatic synthesis for the production of specific labeled compounds.[1][2]

Applications in Biochemical Research and Drug Development

The utility of ¹⁵N-labeled compounds spans a wide range of applications, from fundamental biological discovery to the preclinical and clinical development of new therapeutics.

Structural Biology and Protein Dynamics

In structural biology, ¹⁵N labeling is indispensable for NMR studies of proteins and nucleic acids.[1] By acquiring multidimensional heteronuclear NMR spectra, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, researchers can obtain a unique signal for each nitrogen-hydrogen bond in a protein's backbone, effectively generating a "fingerprint" of the protein. These techniques are instrumental in:

  • Determining three-dimensional protein structures: NMR provides detailed information about the spatial arrangement of atoms within a protein.

  • Studying protein dynamics and folding: ¹⁵N-based NMR experiments can track the movement and conformational changes of proteins over time.

  • Mapping protein-ligand and protein-protein interactions: Changes in the NMR spectrum of a ¹⁵N-labeled protein upon the addition of a binding partner can reveal the specific residues involved in the interaction.

Quantitative Proteomics and Metabolomics

Mass spectrometry-based proteomics has been revolutionized by the use of stable isotope labeling. ¹⁵N-labeled proteins or entire proteomes serve as ideal internal standards for accurate and precise quantification of protein abundance changes between different biological samples. This approach, often referred to as metabolic labeling, involves growing cells or organisms on a diet where the sole nitrogen source is ¹⁵N-enriched. The "heavy" labeled proteome is then mixed with an unlabeled "light" proteome from a different experimental condition, and the relative abundance of proteins is determined by the ratio of heavy to light peptide signals in the mass spectrometer. This method minimizes quantitative errors that can be introduced during sample preparation.

Similarly, in metabolomics, ¹⁵N-labeled compounds are used to trace the flow of nitrogen through metabolic pathways, a technique known as nitrogen flux analysis. By tracking the incorporation of ¹⁵N from a labeled precursor into various downstream metabolites, researchers can elucidate the activity and regulation of metabolic networks in health and disease.

Drug Discovery and Development

¹⁵N-labeled compounds play a critical role throughout the drug discovery and development pipeline:

  • Target Identification and Validation: Identifying the specific protein target of a drug candidate is a crucial step. Techniques like the Cellular Thermal Shift Assay (CETSA) can be coupled with ¹⁵N labeling and mass spectrometry to confirm direct binding of a drug to its intracellular target.

  • Mechanism of Action Studies: ¹⁵N-based NMR can be used to map the binding site of a drug on its protein target and to study the conformational changes that occur upon binding, providing insights into the drug's mechanism of action.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: ¹⁵N-labeled versions of drug candidates can be used as tracers in animal and human studies to investigate their absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the use of ¹⁵N-labeled compounds in biochemical research.

ParameterTypical ValuesNotes
Isotopic Enrichment
¹⁵N Enrichment in E. coli (Minimal Media)>95%Can approach 99% with optimized protocols and high-purity ¹⁵N sources.
¹⁵N Enrichment in Mammalian Cells/Tissues74% - 94%Enrichment can be lower and more variable than in microorganisms due to slower protein turnover.
Enzymatic Synthesis of ¹⁵N-Amino Acids
Yield for D-[¹⁵N]leucine99%Using a D-amino acid dehydrogenase system.
Mass Spectrometry
Mass Shift per ¹⁵N Atom+0.997 Da (approx.)The precise mass difference between ¹⁵N (15.0001088982 u) and ¹⁴N (14.0030740048 u).
NMR Spectroscopy
Typical Protein Concentration for ¹H-¹⁵N HSQC0.1 - 1 mMHigher concentrations are generally preferred for better signal-to-noise.

Table 1: Mass Shift for ¹⁵N-Labeled Amino Acids

Amino AcidNumber of Nitrogen AtomsTotal Mass Shift (Da)
Alanine (Ala)1~0.997
Arginine (Arg)4~3.988
Asparagine (Asn)2~1.994
Aspartic Acid (Asp)1~0.997
Cysteine (Cys)1~0.997
Glutamic Acid (Glu)1~0.997
Glutamine (Gln)2~1.994
Glycine (Gly)1~0.997
Histidine (His)3~2.991
Isoleucine (Ile)1~0.997
Leucine (Leu)1~0.997
Lysine (Lys)2~1.994
Methionine (Met)1~0.997
Phenylalanine (Phe)1~0.997
Proline (Pro)1~0.997
Serine (Ser)1~0.997
Threonine (Thr)1~0.997
Tryptophan (Trp)2~1.994
Tyrosine (Tyr)1~0.997
Valine (Val)1~0.997

Experimental Protocols

This section provides detailed methodologies for key experiments involving ¹⁵N-labeled compounds.

Protocol 1: Uniform ¹⁵N Labeling of Proteins in E. coli

This protocol is adapted for high-density shaker flask cultures to maximize the yield of labeled protein.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

  • LB medium and appropriate antibiotic.

  • M9 minimal medium components.

  • ¹⁵NH₄Cl (>98% isotopic purity).

  • Glucose (or ¹³C-glucose for double labeling).

  • Trace metal solution.

  • IPTG (or other appropriate inducer).

Procedure:

  • Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Grow overnight at 37°C with vigorous shaking.

  • Pre-culture: The next morning, inoculate 100 mL of M9 minimal medium (containing ¹⁴NH₄Cl) with the overnight starter culture to an OD₆₀₀ of ~0.1. Grow at 37°C until the OD₆₀₀ reaches 0.8-1.0. This step helps the cells adapt to the minimal medium.

  • Main Culture and Labeling: Pellet the pre-culture cells by centrifugation (e.g., 5000 x g for 10 minutes). Resuspend the cell pellet in 1 L of pre-warmed M9 minimal medium where the nitrogen source is ¹⁵NH₄Cl (1 g/L).

  • Growth and Induction: Grow the main culture at the optimal temperature for your protein expression (e.g., 37°C for robust proteins, or 18-25°C for proteins prone to misfolding) with vigorous shaking. Monitor the OD₆₀₀. When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Harvesting: Continue to incubate the culture for 3-16 hours post-induction, depending on the protein. Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C until purification.

  • Protein Purification: Purify the ¹⁵N-labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

Protocol 2: In-Solution Tryptic Digestion of ¹⁵N-Labeled Proteins for Mass Spectrometry

Materials:

  • Purified ¹⁵N-labeled protein.

  • Denaturation buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5.

  • Reducing agent: 1 M Dithiothreitol (DTT).

  • Alkylation agent: 0.5 M Iodoacetamide (IAA).

  • Trypsin (mass spectrometry grade).

  • Quenching solution: Formic acid.

  • Ammonium bicarbonate (50 mM, pH 8.0).

Procedure:

  • Denaturation and Reduction: Resuspend the ¹⁵N-labeled protein in denaturation buffer. Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 15 mM and incubate in the dark for 30 minutes to alkylate free cysteine residues.

  • Dilution and Digestion: Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (trypsin:protein) w/w ratio and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or ZipTip prior to mass spectrometry analysis.

Protocol 3: ¹H-¹⁵N HSQC NMR for Protein-Ligand Interaction Analysis

Materials:

  • Purified ¹⁵N-labeled protein (0.1-1 mM) in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5).

  • Ligand stock solution of known concentration.

  • NMR tubes.

  • D₂O.

Procedure:

  • Sample Preparation: Prepare the ¹⁵N-labeled protein sample in the NMR buffer containing 5-10% D₂O for the spectrometer lock.

  • Initial Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone. This will serve as the reference.

  • Titration: Add small aliquots of the concentrated ligand stock solution to the protein sample directly in the NMR tube.

  • Spectral Acquisition: After each addition of the ligand, mix thoroughly and acquire another ¹H-¹⁵N HSQC spectrum.

  • Data Analysis: Overlay the spectra from the titration series. Chemical shift perturbations (CSPs) of specific amide peaks indicate which residues are in the binding interface or undergo conformational changes upon ligand binding. The magnitude of the CSPs can be plotted against the ligand concentration to determine the dissociation constant (Kd) of the interaction.

Visualizations

Experimental Workflow for Quantitative Proteomics using ¹⁵N Metabolic Labeling

quantitative_proteomics_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Cell Culture (Light) Cell Culture (Light) Cell Lysis Cell Lysis Cell Culture (Light)->Cell Lysis ¹⁴N Medium Cell Culture (Heavy) Cell Culture (Heavy) Cell Culture (Heavy)->Cell Lysis ¹⁵N Medium Protein Extraction Protein Extraction Cell Lysis->Protein Extraction Protein Mixing Protein Mixing Protein Extraction->Protein Mixing Tryptic Digestion Tryptic Digestion Protein Mixing->Tryptic Digestion LC-MS/MS LC-MS/MS Tryptic Digestion->LC-MS/MS Peptide Identification Peptide Identification LC-MS/MS->Peptide Identification Quantification (Light/Heavy Ratio) Quantification (Light/Heavy Ratio) Peptide Identification->Quantification (Light/Heavy Ratio) Protein Ratio Calculation Protein Ratio Calculation Quantification (Light/Heavy Ratio)->Protein Ratio Calculation

Caption: Workflow for quantitative proteomics using ¹⁵N metabolic labeling.

Signaling Pathway for Nitrogen Assimilation and Amino Acid Biosynthesis

nitrogen_assimilation 15NH4+ ¹⁵NH₄⁺ (External) Glutamate Glutamate 15NH4+->Glutamate GDH Glutamine Glutamine 15NH4+->Glutamine Glutamate->Glutamine GS Other Amino Acids Other Amino Acids Glutamate->Other Amino Acids Transaminases Glutamine->Other Amino Acids Transaminases alpha-Ketoglutarate alpha-Ketoglutarate alpha-Ketoglutarate->Glutamate Proteins Proteins Other Amino Acids->Proteins Translation

Caption: Tracing ¹⁵N through central nitrogen metabolism pathways.

Logical Workflow for Drug Target Engagement using CETSA

cetsa_workflow Intact Cells Intact Cells Drug Treatment Drug Treatment Intact Cells->Drug Treatment Vehicle Control Vehicle Control Intact Cells->Vehicle Control Heat Challenge Heat Challenge Drug Treatment->Heat Challenge Vehicle Control->Heat Challenge Cell Lysis Cell Lysis Heat Challenge->Cell Lysis Separation Separation of Soluble vs. Aggregated Proteins Cell Lysis->Separation Quantification Quantification of Soluble Target Protein (e.g., Western Blot, MS) Separation->Quantification Result Result Quantification->Result Increased Thermal Stability Indicates Target Engagement

Caption: Cellular Thermal Shift Assay (CETSA) workflow for target engagement.

References

Methodological & Application

Application Notes and Protocols for 15N Peptide Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of peptides, particularly with ¹⁵N, is a cornerstone technique in modern proteomics, structural biology, and drug development. Incorporating the heavy isotope ¹⁵N into peptides allows for their accurate quantification in complex biological mixtures by mass spectrometry, facilitates structural elucidation by nuclear magnetic resonance (NMR) spectroscopy, and serves as a tracer in metabolic studies. While the term "Succinimide-¹⁵N" might suggest a direct chemical labeling reagent, the predominant and most reliable method for producing uniformly ¹⁵N-labeled peptides is through metabolic labeling. This document provides a detailed protocol for the metabolic labeling of peptides in E. coli, clarifies the role of succinimide chemistry in bioconjugation, and presents the principles of chemical labeling using N-hydroxysuccinimide (NHS) esters.

Part 1: Metabolic Labeling of Peptides with ¹⁵N

Metabolic labeling involves culturing microorganisms, typically E. coli, in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as ¹⁵NH₄Cl. As the cells grow and express proteins, the ¹⁵N isotope is incorporated into all nitrogen-containing biomolecules, including amino acids and, consequently, the expressed proteins and their peptide fragments.

Experimental Workflow for ¹⁵N Metabolic Labeling

Metabolic_Labeling_Workflow cluster_prep Preparation cluster_expression Expression cluster_processing Processing prep_media Prepare ¹⁵N M9 Minimal Medium inoculate Inoculate ¹⁵N Medium prep_media->inoculate prep_culture Prepare Starter Culture prep_culture->inoculate growth Monitor Cell Growth (OD₆₀₀) inoculate->growth induce Induce Protein Expression (IPTG) growth->induce incubation Incubate for Protein Expression induce->incubation harvest Harvest Cells (Centrifugation) incubation->harvest lysis Cell Lysis harvest->lysis purify Purify Recombinant Protein lysis->purify digest Tryptic Digestion purify->digest analyze Mass Spectrometry Analysis digest->analyze

Caption: Workflow for ¹⁵N metabolic labeling of peptides.

Detailed Protocol: ¹⁵N Metabolic Labeling in E. coli

1. Preparation of ¹⁵N M9 Minimal Medium

This protocol is for 1 liter of M9 minimal medium.[1][2][3]

  • 5x M9 Salts (Nitrogen-Free):

    • Dissolve the following in 800 mL of distilled water:

      • 64 g Na₂HPO₄·7H₂O

      • 15 g KH₂PO₄

      • 2.5 g NaCl

    • Adjust the volume to 1 L with distilled water and autoclave.

  • ¹⁵N M9 Minimal Medium (1 L):

    • In a sterile flask, combine:

      • 200 mL of sterile 5x M9 salts (Nitrogen-Free)

      • 1 g ¹⁵NH₄Cl (dissolved in a small amount of sterile water)[1]

      • 20 mL of 20% sterile glucose solution

      • 2 mL of 1 M sterile MgSO₄

      • 100 µL of 1 M sterile CaCl₂

      • 1 mL of 1000x trace elements solution (optional, but recommended for better growth)

      • Appropriate antibiotics

    • Add sterile distilled water to a final volume of 1 L.

2. Protein Expression and Cell Culture

  • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the protein of interest.

  • Inoculate a small volume (5-10 mL) of LB medium with a single colony and grow overnight.

  • The next day, use this starter culture to inoculate 1 L of the prepared ¹⁵N M9 minimal medium.[1]

  • Incubate the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture for 3-5 hours at 37°C or overnight at a lower temperature (18-25°C) to improve protein solubility.

3. Cell Harvesting and Protein Extraction

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0, with protease inhibitors).

  • Lyse the cells using sonication, a French press, or chemical lysis reagents.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

4. Protein Purification and Digestion

  • Purify the protein of interest from the supernatant using an appropriate chromatography method (e.g., affinity chromatography based on a His-tag or GST-tag).

  • Quantify the purified protein concentration (e.g., using a Bradford or BCA assay).

  • For peptide analysis, perform an in-solution tryptic digestion of the purified protein.

    • Denature the protein in a buffer containing 8 M urea.

    • Reduce disulfide bonds with dithiothreitol (DTT).

    • Alkylate cysteine residues with iodoacetamide (IAM).

    • Dilute the urea concentration to less than 2 M.

    • Add sequencing-grade modified trypsin at a 1:50 to 1:100 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Quench the digestion by adding formic acid or trifluoroacetic acid.

5. Mass Spectrometry Analysis and Quantification of ¹⁵N Incorporation

  • Analyze the resulting peptide mixture by liquid chromatography-mass spectrometry (LC-MS).

  • The efficiency of ¹⁵N incorporation can be determined by comparing the mass spectra of the labeled peptides with their unlabeled counterparts. The mass shift will depend on the number of nitrogen atoms in the peptide.

  • Software tools can be used to calculate the percentage of ¹⁵N enrichment by comparing the experimental isotopic distribution to theoretical profiles.

ParameterTypical Value/RangeNotes
¹⁵N Source ¹⁵NH₄Cl, ¹⁵N-labeled amino acids¹⁵NH₄Cl is more cost-effective for uniform labeling.
¹⁵N Incorporation Efficiency > 98%Can be affected by media composition and culture time.
Protein Yield Variable (mg/L of culture)Dependent on the expressed protein and expression conditions.
Trypsin to Protein Ratio 1:50 - 1:100 (w/w)Ensures complete digestion.

Part 2: Understanding "Succinimide" in Peptide Chemistry

The user's query for a "Succinimide-¹⁵N" labeling protocol may stem from a misunderstanding of the role of succinimide chemistry. In peptide and protein science, "succinimide" most commonly refers to:

  • A Product of Asparagine and Aspartic Acid Degradation: Asparagine and aspartic acid residues in peptides and proteins can spontaneously undergo intramolecular cyclization to form a succinimide intermediate. This is a common post-translational modification that can lead to isomerization and degradation of the peptide. This is a chemical transformation of the peptide itself, not a labeling procedure.

  • N-Hydroxysuccinimide (NHS) Esters for Chemical Labeling: This is a widely used chemical method for conjugating molecules to the primary amines of peptides (the N-terminus and the ε-amino group of lysine residues). It is plausible that a molecule containing a ¹⁵N atom could be activated with an NHS ester to create a labeling reagent. However, this is not a standard off-the-shelf method for simply adding a ¹⁵N isotope, but rather for attaching a larger moiety that happens to contain ¹⁵N.

Part 3: Principles of Chemical Labeling with N-Hydroxysuccinimide (NHS) Esters

NHS esters are highly reactive towards primary amines at a slightly alkaline pH (7.2-8.5). The reaction forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.

General Reaction Scheme

NHS_Ester_Reaction reagent R-C(=O)O-NHS (¹⁵N-containing NHS Ester) product R-C(=O)NH-Peptide (Labeled Peptide) reagent->product + peptide H₂N-Peptide (Primary Amine) peptide->product byproduct NHS (N-Hydroxysuccinimide) product->byproduct +

Caption: Reaction of an NHS ester with a primary amine on a peptide.

General Protocol for NHS Ester Labeling

This is a generalized protocol and may require optimization for specific peptides and labels.

  • 1. Prepare the Peptide: Dissolve the peptide in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.5. The optimal pH is typically around 8.3.

  • 2. Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester reagent in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • 3. Reaction: Add a molar excess of the NHS ester solution to the peptide solution. The exact molar ratio will depend on the desired degree of labeling and should be optimized.

  • 4. Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • 5. Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to consume the excess NHS ester.

  • 6. Purification: Remove the excess reagent and byproducts from the labeled peptide using methods such as dialysis, gel filtration, or reverse-phase HPLC.

ParameterRecommended ConditionNotes
pH 7.2 - 8.5 (Optimal: 8.3)Lower pH protonates the amine, reducing reactivity. Higher pH increases hydrolysis of the NHS ester.
Buffer Amine-free (e.g., PBS, Borate)Buffers containing primary amines (e.g., Tris) will compete with the peptide for the label.
Solvent for NHS Ester Anhydrous DMSO or DMFNHS esters are moisture-sensitive.
Temperature 4°C to Room TemperatureLower temperatures can be used to slow the reaction and potentially improve specificity.

Conclusion

For robust and uniform ¹⁵N labeling of peptides, metabolic labeling in an expression system like E. coli is the gold standard method. The detailed protocol provided here offers a comprehensive guide for researchers. While direct chemical labeling with a "Succinimide-¹⁵N" reagent is not a standard technique, understanding the principles of NHS ester chemistry is valuable for various bioconjugation applications. For specific quantitative proteomics experiments, commercially available ¹⁵N-labeled amino acids and media components are readily available from various suppliers.

References

Application Note: Quantitative Analysis of Protein Succinimide Formation Using a ¹⁵N-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The formation of succinimide intermediates is a critical post-translational modification (PTM) that serves as a precursor to the deamidation of asparagine (Asn) and isomerization of aspartic acid (Asp) residues in proteins. These modifications can significantly impact the structure, stability, and function of therapeutic proteins and are therefore a key concern in drug development and quality control.[1] Accurate quantification of succinimide is challenging due to its inherent instability under typical analytical conditions, particularly at neutral or basic pH where enzymatic digestion for mass spectrometry is often performed.[2][3]

This application note describes a robust mass spectrometry-based workflow for the precise quantification of succinimide-containing proteins by employing a uniformly ¹⁵N-labeled version of the target protein as an internal standard. Stable isotope labeling is a widely used strategy in quantitative proteomics to enhance accuracy by creating a mass shift that distinguishes the analyte from the standard in a single MS analysis.[4] By generating a ¹⁵N-labeled protein standard and subjecting it to conditions that induce succinimide formation, it can serve as an ideal internal control for quantifying this labile modification in an unlabeled sample.

Principle of the Method

The workflow involves the production of a recombinant protein in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source. This results in the incorporation of the heavy ¹⁵N isotope into every nitrogen-containing residue of the protein. This ¹⁵N-labeled protein is then mixed with the unlabeled sample protein (containing the succinimide modification of interest). The mixture is then processed under conditions that preserve the succinimide ring, typically at a low pH.[1]

During mass spectrometry analysis, the peptide containing the succinimide modification from the sample will appear as a "light" peak, while the corresponding peptide from the ¹⁵N-labeled standard will appear as a "heavy" peak with a predictable mass shift. The ratio of the intensities of the light to heavy peptide peaks allows for accurate quantification of the succinimide-containing protein in the sample.

dot

Quantitative_Workflow cluster_Standard Standard Preparation cluster_Sample Sample Preparation cluster_Analysis Analysis Ecoli E. coli Expression M9 M9 Minimal Medium (+ 15NH4Cl) Ecoli->M9 Inoculate Purify15N Purify 15N-Protein M9->Purify15N Express & Harvest Induce Induce Succinimide (e.g., pH 4, 37°C) Purify15N->Induce Incubate Mix Mix 14N Sample and 15N Standard Induce->Mix SampleProtein Unlabeled Protein Sample (with Succinimide) SampleProtein->Mix Digest Low-pH Digestion (e.g., pH 6.0) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantify Light/Heavy Peptide Ratios LCMS->Quant Succinimide_Formation Asn Asparagine (Asn) Residue Succinimide Succinimide Intermediate Asn->Succinimide - NH3 (Deamidation) Asp Aspartic Acid (Asp) Residue Asp->Succinimide - H2O (Cyclization) IsoAsp Isoaspartic Acid (isoAsp) Succinimide->IsoAsp + H2O (Hydrolysis) Asp_Product Aspartic Acid (Asp) Succinimide->Asp_Product + H2O (Hydrolysis) Quantification_Principle cluster_MS Mass Spectrum Spectrum Ratio Ratio (Light/Heavy) = [Analyte]/[Standard] Spectrum->Ratio Calculate Peak Area/Intensity

References

A Step-by-Step Guide to 15N HSQC Experiments on Labeled Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for performing 15N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments on isotopically labeled proteins. This powerful technique is a cornerstone of modern structural biology and drug discovery, offering insights into protein structure, dynamics, and interactions at atomic resolution.

Introduction to 15N HSQC

The 15N HSQC experiment is a two-dimensional NMR technique that correlates the chemical shifts of amide protons (¹H) with their directly bonded nitrogen atoms (¹⁵N).[1][2] Each peak in a 15N HSQC spectrum corresponds to a specific amide group in the protein's backbone or side chains (e.g., Asn, Gln, Trp).[2] This "fingerprint" of the protein is highly sensitive to the local chemical environment of each amino acid residue.[3]

Key Applications:

  • Protein Structure Validation and Folding Analysis: A well-dispersed HSQC spectrum is a hallmark of a properly folded protein.[4]

  • Ligand Binding and Drug Screening: Changes in the chemical shifts of specific peaks upon the addition of a ligand can identify binding sites and determine binding affinities.

  • Protein Dynamics and Stability Studies: Variations in peak intensities and line widths can provide information about the flexibility and stability of different regions of the protein.

  • Resonance Assignment: The 15N HSQC spectrum is the starting point for the sequential assignment of backbone resonances, a critical step in detailed structural studies.

Experimental Workflow Overview

The successful execution of a 15N HSQC experiment involves several key stages, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Protein Expression & ¹⁵N Labeling p2 Protein Purification p1->p2 p3 Sample Formulation p2->p3 a1 Spectrometer Setup & Calibration p3->a1 a2 ¹⁵N HSQC Experiment Setup a1->a2 a3 Data Collection a2->a3 d1 Fourier Transform a3->d1 d2 Phasing & Baseline Correction d1->d2 d3 Peak Picking & Integration d2->d3 d4 Data Interpretation d3->d4

Figure 1: General workflow for a 15N HSQC experiment.

Detailed Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

Protocol 1: ¹⁵N Labeling and Protein Purification

  • Protein Expression: Express the protein of interest in a suitable expression system, typically E. coli. For uniform ¹⁵N labeling, grow the cells in a minimal medium where the sole nitrogen source is ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl).

  • Purification: Purify the expressed protein to >95% homogeneity using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • Buffer Exchange and Concentration: Exchange the purified protein into a suitable NMR buffer. The buffer should be of low ionic strength and free of any components that might interfere with the NMR signals. Concentrate the protein to the desired concentration. For optimal results, protein aggregation should be minimized.

  • Final Sample Preparation: Add 5-10% Deuterium Oxide (D₂O) to the final sample for the NMR spectrometer's lock system. Transfer the sample to a high-quality NMR tube.

Table 1: Recommended Sample Conditions for 15N HSQC

ParameterRecommended RangeNotes
Protein Concentration50 µM - 1 mMHigher concentration improves signal-to-noise.
Sample Volume200 - 600 µLDependent on the type of NMR tube (e.g., Shigemi).
pH6.0 - 7.5Avoid pH extremes to prevent protein denaturation.
Temperature298 K (25 °C)Maintain a constant temperature for consistency.
BufferPhosphate, HEPES, TRISUse a buffer with a pKa near the desired pH.
D₂O Content5 - 10%Required for the field-frequency lock.
Data Acquisition

Modern NMR spectrometers and software packages have streamlined the data acquisition process. The following is a general protocol using Bruker TopSpin software as an example.

Protocol 2: Setting up and Running the 15N HSQC Experiment

  • Spectrometer Preparation: Insert the sample into the magnet. Lock, tune, and shim the spectrometer to ensure a homogeneous magnetic field.

  • Calibrate Pulses: Calibrate the 90° pulse widths for ¹H and ¹⁵N.

  • Load Experiment Parameters: Load a standard sensitivity-enhanced 15N HSQC pulse sequence, such as hsqcetf3gpsi.

  • Set Spectral Widths and Offsets:

    • ¹H Dimension: Set the spectral width (SW) to approximately 12-16 ppm, centered around the water resonance (approx. 4.7 ppm).

    • ¹⁵N Dimension: Set the spectral width to approximately 35-40 ppm, centered around 118-120 ppm.

  • Set Acquisition Parameters:

    • Number of Points (TD): Typically 2048 in the direct (¹H) dimension and 128-256 in the indirect (¹⁵N) dimension.

    • Number of Scans (NS): This depends on the sample concentration. For a ~1 mM sample, 2-8 scans may be sufficient, while lower concentrations will require more scans to achieve adequate signal-to-noise.

    • Number of Dummy Scans (DS): Use at least 16 dummy scans to reach a steady state before acquisition.

  • Receiver Gain: Set the receiver gain automatically using the rga command.

  • Start Acquisition: Start the experiment using the zg command.

Table 2: Typical Acquisition Parameters for a 15N HSQC Experiment

ParameterTypical ValueDescription
Pulse Programhsqcetf3gpsiSensitivity-enhanced HSQC with water flip-back.
¹H Spectral Width14 ppmDefines the frequency range in the proton dimension.
¹⁵N Spectral Width35 ppmDefines the frequency range in the nitrogen dimension.
¹H Carrier Frequency (O1P)~4.7 ppmCentered on the water resonance.
¹⁵N Carrier Frequency (O2P)~118 ppmCentered in the amide region.
¹H Acquisition Time~0.1 sDuration of data collection in the direct dimension.
¹⁵N Acquisition Time~0.02 sDuration of evolution in the indirect dimension.
Number of Scans2 - 64Varies with sample concentration.
Inter-scan Delay (D1)1.0 - 1.5 sRelaxation delay between scans.
Data Processing

Raw NMR data (the Free Induction Decay, or FID) must be processed to generate the final spectrum.

Protocol 3: Processing the 15N HSQC Spectrum

  • Fourier Transformation: Apply a Fourier transform in both the direct (¹H) and indirect (¹⁵N) dimensions using the xfb command in TopSpin.

  • Phasing: Manually phase the spectrum in both dimensions to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to remove any distortions in the baseline.

  • Referencing: Reference the spectrum using the chemical shift of the water signal (or an internal standard).

  • Peak Picking: Identify and pick all the peaks that are above the noise level.

Data Interpretation and Applications in Drug Discovery

The resulting 15N HSQC spectrum provides a wealth of information.

  • Spectral Quality Assessment: A well-folded protein will typically exhibit a spectrum with good signal dispersion, with peaks spread out across the spectral window. Overlapped or broad peaks may indicate aggregation or conformational heterogeneity.

  • Chemical Shift Perturbation (CSP) Analysis: This is a powerful method for studying protein-ligand interactions.

    • Acquire a reference 15N HSQC spectrum of the ¹⁵N-labeled protein.

    • Titrate in the ligand of interest at increasing concentrations, acquiring an HSQC spectrum at each step.

    • Overlay the spectra and monitor changes in peak positions. Residues at the binding interface will often show significant chemical shift perturbations.

    • The magnitude of the CSP can be used to map the binding site on the protein surface and to determine the dissociation constant (Kd) of the interaction.

csp_pathway cluster_exp Experiment cluster_analysis Analysis e1 ¹⁵N-Labeled Protein e3 ¹⁵N HSQC Titration e1->e3 e2 Ligand e2->e3 a1 Overlay Spectra e3->a1 a2 Measure Chemical Shift Perturbations a1->a2 a3 Calculate Dissociation Constant (Kd) a2->a3 a4 Map Binding Site a2->a4

Figure 2: Workflow for a Chemical Shift Perturbation (CSP) experiment.

Troubleshooting

Table 3: Common Issues and Solutions in 15N HSQC Experiments

IssuePossible Cause(s)Suggested Solution(s)
Low Signal-to-Noise Low protein concentration, sample precipitation, incorrect pulse calibration.Increase protein concentration, optimize buffer conditions, re-calibrate pulses.
Broad Peaks Protein aggregation, intermediate conformational exchange, high molecular weight.Improve sample purity, optimize temperature and buffer, consider TROSY-HSQC for larger proteins.
Poor Water Suppression Incorrect pulse calibration, poor shimming.Re-calibrate water flip-back pulses, re-shim the sample.
Folded Peaks Spectral width is too narrow.Increase the spectral width in the appropriate dimension.

Conclusion

The 15N HSQC experiment is an indispensable tool for researchers in structural biology and drug development. By following these detailed protocols and understanding the principles behind the technique, scientists can obtain high-quality data to probe the intricacies of protein structure, function, and interactions. This information is crucial for the rational design and optimization of novel therapeutics.

References

Application Note: Distinguishing Succinimide and Isoaspartate Formation in Peptides and Proteins using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The spontaneous, non-enzymatic deamidation of asparagine (Asn) and isomerization of aspartic acid (Asp) residues are common post-translational modifications (PTMs) that can impact the structure, stability, and function of proteins and peptide-based therapeutics. A key pathway for these modifications involves the formation of a cyclic succinimide (Snn) or aspartimide intermediate. This intermediate is susceptible to hydrolysis, leading to the formation of a mixture of L-aspartate (L-Asp), D-aspartate (D-Asp), L-isoaspartate (L-isoAsp), and D-isoaspartate (D-isoAsp). Given that isoaspartate formation introduces an additional methylene group into the protein backbone, it can significantly alter the protein's conformation and biological activity. Therefore, the accurate detection and quantification of succinimide and its hydrolysis products are critical for ensuring the safety and efficacy of biopharmaceuticals.

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive, and quantitative method to identify and differentiate between succinimide and isoaspartate residues within peptides and intact proteins.[1][2][3] This application note provides a detailed overview of NMR-based methodologies, including experimental protocols and data interpretation, for the unambiguous identification of these critical modifications.

Key Principles of NMR-Based Detection

The utility of NMR in this context stems from the unique chemical environments of the atoms within the succinimide ring and the rearranged isoaspartyl residue. These unique environments result in characteristic chemical shifts, particularly for the Cα, Cβ, and carbonyl carbons, as well as their attached protons.[1][2] Two-dimensional (2D) NMR experiments, such as the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are particularly well-suited for this analysis. These experiments provide a "fingerprint" of the molecule, with each peak corresponding to a specific C-H bond. The chemical shifts of succinimide and isoaspartate are often distinct from the random coil chemical shifts of the 20 canonical amino acids, enabling their detection even in complex protein spectra.

Quantitative Data: Characteristic NMR Chemical Shifts

The following tables summarize the characteristic ¹H and ¹³C chemical shifts for succinimide (Snn) and isoaspartate (isoAsp) residues in a model peptide, which can be used as a reference for identifying these modifications. The data is adapted from studies on synthetic peptides under denaturing conditions to mimic the state of unfolded proteins or peptides for easier comparison.

Table 1: Characteristic ¹³C Chemical Shifts (in ppm) for Succinimide and Isoaspartate in a Model Peptide

AtomSuccinimide (Snn)Isoaspartate (isoAsp)
52.553.1
31.740.2
C' (intra)178.9175.8
C' (succ)179.8-
-177.2

Note: Chemical shifts can vary slightly depending on the neighboring amino acid residues and experimental conditions.

Table 2: Characteristic ¹H Chemical Shifts (in ppm) for Succinimide and Isoaspartate in a Model Peptide

AtomSuccinimide (Snn)Isoaspartate (isoAsp)
4.954.60
Hβ23.252.85
Hβ32.902.75

Note: Chemical shifts can vary slightly depending on the neighboring amino acid residues and experimental conditions.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol outlines the general steps for preparing a peptide or protein sample for NMR analysis to detect succinimide and isoaspartate.

Materials:

  • Peptide or protein of interest

  • NMR buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • Deuterium oxide (D₂O)

  • (Optional) Denaturant (e.g., Urea-d₄)

  • NMR tubes

Procedure:

  • Dissolve the Sample: Dissolve the lyophilized peptide or protein in the NMR buffer to a final concentration of approximately 1-2 mM. For proteins, this may require larger quantities.

  • Add D₂O: Add D₂O to the sample to a final concentration of 5-10% (v/v) to provide a lock signal for the NMR spectrometer.

  • Denaturation (Optional): For proteins, it is often beneficial to acquire spectra under denaturing conditions to improve signal resolution. If desired, dissolve the sample in the NMR buffer containing a high concentration of a deuterated denaturant, such as 7 M urea-d₄.

  • Transfer to NMR Tube: Transfer the final sample solution to a clean, high-quality NMR tube.

  • Equilibration: Allow the sample to equilibrate at the desired experimental temperature before starting the NMR experiment.

Protocol 2: 2D ¹H-¹³C HSQC NMR Experiment

This protocol describes the acquisition of a 2D ¹H-¹³C HSQC spectrum to identify the characteristic fingerprints of succinimide and isoaspartate.

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Experimental Parameters (Example):

  • Temperature: 298 K (25 °C)

  • Pulse Program: Standard ¹H-¹³C HSQC pulse sequence with sensitivity enhancement.

  • ¹H Spectral Width: 12-16 ppm

  • ¹³C Spectral Width: 60-80 ppm (centered around the aliphatic region)

  • Number of Transients: 16-128 (depending on sample concentration)

  • Number of Increments in ¹³C dimension: 256-512

Procedure:

  • Tune and Shim: Tune the probe and shim the magnetic field to achieve optimal resolution and lineshape.

  • Acquire the Spectrum: Set up and run the 2D ¹H-¹³C HSQC experiment using the parameters outlined above. The experiment time will vary depending on the number of transients and increments.

  • Process the Data: Process the acquired data using appropriate NMR software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.

  • Analyze the Spectrum: Analyze the processed 2D spectrum, looking for cross-peaks at the characteristic chemical shifts for succinimide and isoaspartate as listed in Tables 1 and 2. The Cβ-Hβ correlation of succinimide and the Cα-Hα correlation of the succeeding residue are particularly distinctive.

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the chemical pathway for the formation of succinimide and its subsequent hydrolysis to isoaspartate and aspartate.

G Asn Asparagine (Asn) or Aspartic Acid (Asp) Succinimide Succinimide Intermediate Asn->Succinimide Spontaneous Cyclization Hydrolysis Hydrolysis Succinimide->Hydrolysis isoAsp Isoaspartate (isoAsp) Hydrolysis->isoAsp Major Product Asp Aspartate (Asp) Hydrolysis->Asp Minor Product

Caption: Formation of Succinimide and its Hydrolysis Products.

Experimental Workflow

This diagram outlines the workflow for the detection and differentiation of succinimide and isoaspartate using NMR.

G cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Sample Peptide or Protein Sample Dissolve Dissolve in NMR Buffer (optional denaturant) Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Acquire Acquire 2D 1H-13C HSQC NMR_Tube->Acquire Process Process NMR Data Acquire->Process Analyze Analyze Chemical Shifts Process->Analyze Identify Identify Succinimide & Isoaspartate Fingerprints Analyze->Identify Quantify Quantify Species Identify->Quantify

Caption: NMR Workflow for Succinimide and Isoaspartate Detection.

Logical Relationship of NMR Signals

This diagram shows the logical relationship for identifying succinimide and isoaspartate based on their unique NMR signals compared to standard amino acids.

G cluster_signals Observed Signals cluster_identification Identification NMR_Spectrum 2D NMR Spectrum Standard_AA Standard Amino Acid (Random Coil Shifts) NMR_Spectrum->Standard_AA Unique_Signals Unique Chemical Shifts NMR_Spectrum->Unique_Signals Succinimide Succinimide Unique_Signals->Succinimide Characteristic Cβ-Hβ & C' shifts Isoaspartate Isoaspartate Unique_Signals->Isoaspartate Characteristic Cα-Hα & Cβ-Hβ shifts

Caption: Logic for Identifying Modified Residues by NMR.

Conclusion

NMR spectroscopy, particularly 2D ¹H-¹³C HSQC, provides a robust and reliable method for the detection, differentiation, and quantification of succinimide and isoaspartate in peptides and proteins. The characteristic chemical shifts of these modifications serve as unique fingerprints, allowing for their unambiguous identification. The protocols and reference data presented in this application note provide a foundation for researchers, scientists, and drug development professionals to implement NMR-based analysis for the characterization of these critical post-translational modifications. This approach is orthogonal to mass spectrometry and can be invaluable for cross-validation of analytical results.

References

Unlocking Enzyme Dynamics: Succinimide-15N as a Versatile Tool for Mechanistic and Kinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Succinimide-15N in the investigation of enzyme kinetics and mechanisms. The stable isotope labeling of succinimide offers a powerful handle for tracking its transformation by various analytical techniques, providing invaluable insights into enzyme function. This approach is particularly relevant for studying hydrolases, such as amidases and cyclic imidases, and can be adapted for screening enzyme inhibitors and characterizing novel enzymatic activities.

Application Notes

Succinimide and its derivatives are not only important synthetic intermediates but also moieties that can be found in biological systems, often as a result of protein degradation. The enzymatic hydrolysis of the succinimide ring is a critical reaction in understanding these biological processes and in the development of therapeutics. This compound serves as an excellent substrate for these studies, enabling researchers to follow the reaction progress with high sensitivity and specificity.

The primary application of this compound is in the continuous monitoring of enzymatic reactions using Nuclear Magnetic Resonance (NMR) spectroscopy. The 15N nucleus provides a distinct signal that can be readily distinguished from the background signals of a complex biological sample. As the succinimide ring is opened by an enzyme to form succinamic acid-15N, the chemical environment of the 15N atom changes, resulting in a shift in its NMR resonance. This allows for real-time tracking of both substrate depletion and product formation.

Furthermore, Mass Spectrometry (MS) can be employed to detect and quantify the 15N-labeled substrate and product, offering a complementary high-throughput method for kinetic analysis. The mass difference between this compound and its hydrolysis product, succinamic acid-15N, allows for their unambiguous identification and quantification.

Key Applications:

  • Elucidation of Enzyme Mechanisms: Tracing the fate of the 15N label can help to confirm reaction pathways and identify intermediates.

  • Determination of Kinetic Parameters: Continuous assays using NMR or discontinuous assays with MS can be used to determine key kinetic constants such as Km and Vmax.

  • High-Throughput Screening of Enzyme Inhibitors: The methods described can be adapted for screening compound libraries for potential inhibitors of enzymes that process succinimide.

  • Characterization of Novel Enzymes: this compound can be used as a probe substrate to identify and characterize new enzymes with cyclic amidase or related activities.

Quantitative Data Summary

The following table summarizes kinetic parameters for a cyclic imidase from Blastobacter sp. A17p-4 acting on succinimide. This data provides a reference point for researchers studying similar enzymes.

EnzymeSubstrateKm (mM)Vmax (μmol min-1 mg-1)Analytical Method
Cyclic ImidaseSuccinimide0.94910HPLC[1]

Experimental Protocols

Protocol 1: General Enzymatic Assay for this compound Hydrolysis

This protocol provides a general framework for assaying the enzymatic hydrolysis of this compound. It can be adapted for various enzymes and analytical platforms.

Materials:

  • This compound (commercially available)

  • Enzyme of interest (purified)

  • Reaction buffer (optimized for the enzyme of interest, e.g., 50 mM Tris-HCl, pH 7.5)

  • Deuterium oxide (D₂O) for NMR-based assays

  • Quenching solution (e.g., 10% trifluoroacetic acid) for MS-based assays

  • NMR spectrometer or Mass spectrometer

Procedure:

  • Substrate Stock Solution: Prepare a stock solution of this compound in the reaction buffer (or D₂O for NMR). A typical concentration is 100 mM.

  • Enzyme Solution: Prepare a solution of the purified enzyme in the reaction buffer to a desired concentration. The optimal concentration should be determined empirically to ensure a measurable reaction rate.

  • Reaction Setup:

    • For NMR analysis: In an NMR tube, mix the reaction buffer (containing D₂O for signal locking), this compound solution to a final concentration in the range of the expected Km, and any necessary cofactors.

    • For MS analysis: In a microcentrifuge tube, prepare reaction mixtures containing the reaction buffer, this compound, and any cofactors.

  • Initiate the Reaction: Add the enzyme solution to the reaction mixture to start the reaction.

  • Monitor the Reaction:

    • NMR: Immediately place the NMR tube in the spectrometer and acquire a series of 1D ¹⁵N NMR spectra over time. The disappearance of the this compound peak and the appearance of the succinamic acid-15N peak should be monitored.

    • MS: At various time points, take aliquots of the reaction mixture and quench the reaction by adding the quenching solution. Analyze the quenched samples by LC-MS to quantify the amounts of this compound and its hydrolyzed product.

  • Data Analysis:

    • From the time-course data, determine the initial reaction velocity (v₀) at different substrate concentrations.

    • Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: NMR-Based Assay for a Cyclic Imidase

This protocol details the use of NMR spectroscopy to study the kinetics of a cyclic imidase using this compound.

Materials:

  • This compound

  • Purified cyclic imidase

  • 50 mM Phosphate buffer, pH 7.0, prepared in 90% H₂O / 10% D₂O

  • NMR spectrometer equipped with a ¹⁵N-sensitive probe

Procedure:

  • Prepare a 10 mM stock solution of this compound in the phosphate buffer.

  • Prepare a 1 mg/mL stock solution of the cyclic imidase in the same buffer.

  • In an NMR tube, add 450 µL of the phosphate buffer and 50 µL of the 10 mM this compound stock solution for a final concentration of 1 mM.

  • Acquire a baseline ¹⁵N NMR spectrum of the substrate.

  • Initiate the reaction by adding 5 µL of the enzyme stock solution to the NMR tube.

  • Immediately begin acquiring a series of 1D ¹⁵N NMR spectra at regular intervals (e.g., every 5 minutes) for a total duration of 1-2 hours.

  • Integrate the peaks corresponding to this compound and succinamic acid-15N in each spectrum.

  • Plot the concentration of the product formed over time to determine the initial rate of the reaction.

Visualizations

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing S Prepare this compound Stock M Mix Reactants S->M E Prepare Enzyme Solution I Initiate with Enzyme E->I B Prepare Reaction Buffer B->M M->I NMR NMR Spectroscopy I->NMR MS Mass Spectrometry I->MS P Plot Time Course NMR->P MS->P K Calculate Kinetic Parameters P->K

Caption: Experimental workflow for studying enzyme kinetics using this compound.

Enzymatic_Hydrolysis cluster_reactants Reactants cluster_product Product succinimide This compound enzyme Enzyme (e.g., Cyclic Imidase) succinimide->enzyme water H₂O water->enzyme succinamic_acid Succinamic Acid-15N enzyme->succinamic_acid

Caption: Enzymatic hydrolysis of this compound to Succinamic Acid-15N.

References

Application Notes and Protocols for Real-Time Monitoring of Succinimide Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Succinimide formation is a critical non-enzymatic post-translational modification that can impact the stability, efficacy, and safety of therapeutic proteins, particularly monoclonal antibodies. This five-membered ring structure forms from the intramolecular cyclization of aspartic acid (Asp) or asparagine (Asn) residues. The succinimide intermediate is relatively unstable and can subsequently hydrolyze to form either the original aspartyl residue or an isoaspartyl (isoAsp) residue, a structural isomer that can alter the protein's conformation and function.[1][2] The ability to monitor the hydrolysis of succinimide in real-time is crucial for understanding protein degradation pathways, optimizing formulation strategies, and ensuring product quality.

This document provides detailed application notes and protocols for various methods to monitor succinimide hydrolysis in real-time or near real-time.

Signaling Pathway of Succinimide Formation and Hydrolysis

The formation and subsequent hydrolysis of succinimide is a key degradation pathway for many protein-based therapeutics. The process begins with the nucleophilic attack of the backbone nitrogen of the adjacent amino acid residue on the side-chain carbonyl carbon of an aspartyl or asparaginyl residue. This intramolecular reaction leads to the formation of a five-membered succinimide ring, with the concomitant loss of a water molecule (in the case of Asp) or ammonia (in the case of Asn).[3][4] The succinimide intermediate is susceptible to hydrolysis, which can occur at two different carbonyl carbons, leading to the formation of either the original aspartyl residue or a beta-linked isoaspartyl residue.

Succinimide_Pathway Asp Aspartyl/Asparaginyl Residue Succinimide Succinimide Intermediate Asp->Succinimide - H2O / NH3 Hydrolysis Hydrolysis Succinimide->Hydrolysis isoAsp iso-Aspartyl Residue Hydrolysis->isoAsp Major Product Asp_reformed Aspartyl Residue Hydrolysis->Asp_reformed Minor Product

Caption: Succinimide formation from an Asp or Asn residue and its subsequent hydrolysis.

Methods for Real-Time Monitoring

Several analytical techniques can be employed to monitor succinimide hydrolysis. The choice of method depends on the specific requirements of the study, such as the need for real-time data, sensitivity, and the complexity of the sample matrix.

Chromatography-Based Methods

Chromatographic techniques are powerful for separating and quantifying succinimide and its hydrolysis products.

a) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS)

RP-HPLC-MS is a cornerstone technique for the detailed characterization and quantification of succinimide.[3] The separation is based on the hydrophobicity of the protein or its peptide fragments, and MS provides highly accurate mass information, allowing for the detection of the characteristic mass shift associated with succinimide formation (-18 Da) and its subsequent hydrolysis (+18 Da).

Experimental Workflow for RP-HPLC-MS:

RP_HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Protein Sample Denature Denaturation (optional) Sample->Denature Digest Proteolytic Digestion (e.g., Trypsin at low pH) Denature->Digest HPLC RP-HPLC Separation Digest->HPLC MS Mass Spectrometry Detection HPLC->MS Data Data Analysis MS->Data

Caption: Workflow for succinimide analysis by RP-HPLC-MS.

Protocol for RP-HPLC-MS:

  • Sample Preparation:

    • To stabilize the succinimide intermediate, perform sample preparation at a low pH (e.g., pH 5.0).

    • For peptide mapping, reduce the protein sample under denaturing conditions at pH 5.0.

    • Digest the protein with an appropriate protease, such as trypsin, at a controlled pH (e.g., pH 7.0 for a short duration to minimize hydrolysis). A combination of Lys-C and modified trypsin at low pH can also be used to maintain succinimide stability.

  • LC Separation:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Set the column temperature (e.g., 40°C) and flow rate (e.g., 0.3 mL/min) as appropriate for the specific column and protein/peptides.

  • MS Detection:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • Acquire data in both full scan mode to detect the mass shift and tandem MS (MS/MS) mode to confirm the modification site.

  • Data Analysis:

    • Extract ion chromatograms for the succinimide-containing peptide and its hydrolysis products.

    • Quantify the relative abundance of each species by integrating the peak areas.

b) Cation Exchange High-Performance Liquid Chromatography (CEX-HPLC)

CEX-HPLC separates proteins based on their surface charge. The formation of the neutral succinimide intermediate from a negatively charged aspartic acid residue leads to a change in the protein's isoelectric point (pI), allowing for its separation from the native and hydrolyzed forms.

Protocol for CEX-HPLC:

  • Sample Preparation: Dilute the protein sample in the mobile phase A.

  • LC Separation:

    • Use a strong or weak cation exchange column.

    • Employ a salt gradient (e.g., using NaCl or KCl) or a pH gradient for elution. Mobile phase A is typically a low ionic strength buffer at a specific pH, and mobile phase B is a high ionic strength buffer.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: The succinimide-containing variant will typically elute as a distinct peak, often in the basic variant region. Quantify the percentage of succinimide by integrating the peak area relative to the total peak area.

c) Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their surface hydrophobicity. The conformational changes induced by succinimide formation can alter the protein's hydrophobicity, enabling separation.

Protocol for HIC:

  • Sample Preparation: The protein sample is prepared in a high salt concentration buffer (e.g., ammonium sulfate or sodium chloride) to promote binding to the stationary phase.

  • LC Separation:

    • Use a HIC column with a suitable stationary phase (e.g., butyl, phenyl).

    • Elute the proteins by decreasing the salt concentration in the mobile phase.

  • Detection: Monitor the elution at 280 nm.

  • Data Analysis: Unmodified protein, deamidated products, and the succinimide intermediate can be separated and quantified.

Mass Spectrometry (MS) for Real-Time Monitoring

For true real-time monitoring of the hydrolysis reaction, direct infusion MS or flow injection analysis MS can be utilized.

Experimental Workflow for Real-Time MS Monitoring:

Real_Time_MS_Workflow Reaction Initiate Hydrolysis Reaction Flow_Injection Flow Injection System Reaction->Flow_Injection MS Mass Spectrometer Flow_Injection->MS Data_Acquisition Continuous Data Acquisition MS->Data_Acquisition

Caption: Workflow for real-time monitoring of succinimide hydrolysis using MS.

Protocol for Real-Time MS Monitoring:

  • Reaction Setup: Initiate the hydrolysis reaction by placing the succinimide-containing protein in a buffer of the desired pH and temperature.

  • Flow Injection Analysis: Use an autosampler to inject aliquots of the reaction mixture into the mass spectrometer at regular intervals (e.g., every minute).

  • MS Detection:

    • Use a single quadrupole or a more advanced mass spectrometer.

    • Monitor the ion intensity of the succinimide-containing species and its hydrolysis products over time.

  • Data Analysis: Plot the ion intensities of the reactant and products as a function of time to determine the hydrolysis kinetics.

Spectroscopic Methods

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed atomic-level information about the structure and dynamics of proteins. It can be used to detect and quantify succinimide and its hydrolysis products in peptides and intact proteins. Characteristic chemical shifts in 1H-13C HSQC spectra can serve as fingerprints for the succinimide and isoaspartate forms.

Protocol for NMR Monitoring:

  • Sample Preparation: Prepare the protein sample in a suitable buffer (e.g., D₂O-based for proton NMR) at a concentration suitable for NMR analysis.

  • NMR Data Acquisition:

    • Acquire a series of 2D NMR spectra (e.g., 1H-13C HSQC) over time.

    • The use of denaturing conditions (e.g., 7 M urea) can help in obtaining reference data.

  • Data Analysis:

    • Identify the unique cross-peaks corresponding to the succinimide and isoaspartate residues.

    • Integrate the volumes of these cross-peaks to quantify the relative populations of each species over time.

b) Fluorescence Spectroscopy

Fluorescence-based methods offer high sensitivity and the potential for real-time monitoring in living cells. One approach involves chemical derivatization of the succinimide intermediate.

Protocol for Fluorescence Monitoring via Hydrazine Trapping and Derivatization:

  • Hydrazine Trapping:

    • Incubate the protein sample with hydrazine at a controlled pH (e.g., pH 6.0-8.0) to trap the labile succinimide as a stable hydrazide.

  • Derivatization:

    • React the resulting aspartyl hydrazide with a fluorescent tag, such as rhodamine sulfonyl chloride, under acidic conditions.

  • Analysis:

    • The fluorescently labeled protein can be analyzed by various methods:

      • HPLC-UV/Fluorescence: Separate the labeled protein and quantify it based on its fluorescence intensity.

      • LC-MS: Confirm the identity of the labeled protein.

      • SDS-PAGE with Fluorescence Imaging: Separate the protein and visualize it using a fluorescence imager.

  • Real-Time Application: By taking aliquots from a hydrolysis reaction at different time points and performing the trapping and derivatization, the rate of succinimide disappearance can be monitored.

Electrophoretic Methods

Imaged Capillary Isoelectric Focusing (icIEF)

icIEF separates proteins based on their isoelectric point (pI) in a capillary. The formation of a neutral succinimide from a charged aspartic acid residue results in a pI shift, which can be detected by icIEF. This method is particularly useful for monitoring the appearance of basic charge variants.

Protocol for icIEF:

  • Sample Preparation: Mix the protein sample with ampholytes and pI markers.

  • Focusing: Apply a voltage across the capillary to create a pH gradient and focus the proteins at their respective pI.

  • Imaging: A camera captures the image of the focused protein bands.

  • Data Analysis: The position of the bands is correlated to their pI. The appearance and disappearance of bands corresponding to the succinimide-containing variant can be monitored over time.

Quantitative Data Summary

The rate of succinimide formation and hydrolysis is highly dependent on pH, temperature, and the local protein sequence and structure.

ParameterConditionObservationReference
Succinimide Formation Mildly acidic pH (e.g., pH 5)Favored, leading to accumulation.
Succinimide Hydrolysis Neutral to alkaline pHRate increases as pH becomes more neutral and alkaline.
Succinimide Half-life 37°C, pH 7.6Approximately 3 hours for a specific mAb.
Effect of Denaturation Denatured vs. Native ProteinHydrolysis is significantly faster in denatured samples (e.g., < 2 hours) compared to native protein (e.g., ~3 days) at a similar pH, indicating the influence of protein conformation.
Hydrolysis Kinetics pH 7.4, 37°CHydrolysis of a succinimide in an ADC was monitored over time.
pH 8.5, 37°CFaster hydrolysis compared to pH 7.4.
pH 9.2, 37°CEven faster hydrolysis, reaction nearly complete in 14 hours for some ADCs.

Note: The rates are highly specific to the protein and the location of the succinimide-prone residue. The data presented here are examples and should be determined empirically for each molecule of interest.

Conclusion

The real-time monitoring of succinimide hydrolysis is essential for the development of stable and effective protein therapeutics. A variety of powerful analytical techniques are available, each with its own strengths and applications. The choice of method will depend on the specific goals of the study. A multi-faceted approach, combining chromatographic separation with mass spectrometric detection, often provides the most comprehensive understanding of succinimide formation and degradation pathways. For true real-time kinetics, direct MS or spectroscopic methods like NMR are invaluable. The detailed protocols and data provided in these application notes serve as a guide for researchers to effectively monitor and control this critical degradation pathway.

References

Application of Succinimide-15N in Drug Discovery and Pharmacology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinimide-15N, a stable isotope-labeled form of succinimide, serves as a powerful tool in drug discovery and pharmacology. Its incorporation allows for precise tracking and quantification in various biological and chemical processes, offering significant advantages in metabolic studies, protein analysis, and the development of biotherapeutics. This document provides detailed application notes and experimental protocols for the effective utilization of this compound.

Succinimide and its derivatives are not only crucial intermediates in the synthesis of a wide range of pharmaceuticals, including anticonvulsants, but are also pivotal in modern bioconjugation techniques.[1][2][3] The 15N label provides a distinct mass signature, enabling sensitive and specific detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Key Applications

The primary applications of this compound in drug discovery and pharmacology can be categorized as follows:

  • Metabolic Tracer Studies: Elucidating metabolic pathways and quantifying metabolite flux.

  • Quantitative Analysis: Serving as an internal standard for accurate quantification of succinimide and related compounds in complex biological matrices.[4]

  • Protein and Peptide Analysis: Investigating post-translational modifications (PTMs), specifically the formation of succinimide intermediates in proteins, which can impact the stability and efficacy of biotherapeutics.[5]

  • Antibody-Drug Conjugate (ADC) Research: Studying the stability of the linker between the antibody and the cytotoxic payload, which often involves a succinimide ring.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₄H₅¹⁵NO₂
Molecular Weight 100.08 g/mol
Appearance White crystalline solid
Melting Point 125-127 °C
Solubility Soluble in hot water, ethanol, and ether
Table 2: Analytical Techniques for this compound Detection
TechniqueApplicationKey Advantages
NMR Spectroscopy Structural elucidation, quantification of PTMsProvides detailed structural information and allows for non-destructive analysis.
Mass Spectrometry (MS) Quantification, metabolic flux analysis, PTM identificationHigh sensitivity and specificity, allows for isotopic labeling studies.
HPLC Separation and quantificationRobust and reproducible for quantitative analysis of succinimide and its derivatives.

Experimental Protocols

Protocol 1: Quantification of Succinimide in a Protein Therapeutic using LC-MS with this compound as an Internal Standard

This protocol describes the use of this compound as an internal standard for the accurate quantification of succinimide adducts in a protein sample, a critical quality attribute for biotherapeutics.

Materials:

  • Protein therapeutic sample

  • This compound (as internal standard)

  • Digestion buffer (e.g., low-pH buffer to stabilize succinimide)

  • Protease (e.g., Pepsin)

  • LC-MS grade water and acetonitrile

  • Formic acid

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation:

    • Accurately weigh the protein therapeutic sample.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer) at a known concentration.

    • To a known amount of the protein sample, add a precise amount of the this compound internal standard solution.

  • Protein Digestion:

    • Denature the protein sample by heating or using denaturing agents, if necessary.

    • Add protease to the protein/internal standard mixture in the appropriate digestion buffer. Low pH conditions (e.g., pH 2-3) are recommended to maintain the stability of the succinimide intermediate.

    • Incubate at the optimal temperature for the chosen protease (e.g., 37°C) for a defined period to ensure complete digestion.

  • LC-MS Analysis:

    • Inject the digested sample onto a reverse-phase HPLC column.

    • Elute the peptides using a gradient of acetonitrile in water with 0.1% formic acid.

    • Monitor the eluent by mass spectrometry in positive ion mode.

    • Create extracted ion chromatograms (EICs) for the native succinimide-containing peptide and the corresponding 15N-labeled peptide from the internal standard.

  • Data Analysis:

    • Integrate the peak areas of the EICs for both the native and 15N-labeled peptides.

    • Calculate the ratio of the peak area of the native peptide to the peak area of the 15N-labeled internal standard.

    • Determine the concentration of the succinimide in the original protein sample by comparing this ratio to a standard curve generated with known concentrations of a non-labeled succinimide peptide standard and the this compound internal standard.

Protocol 2: 2D NMR for the Detection and Quantification of Succinimide Formation in Peptides

This protocol outlines the use of 2D NMR spectroscopy to identify and quantify the formation of succinimide in a peptide sample.

Materials:

  • Peptide sample

  • NMR buffer (e.g., 90% H₂O/10% D₂O or denaturing conditions like 7 M urea for reference data)

  • NMR spectrometer (600 MHz or higher recommended) equipped with a cryoprobe.

Procedure:

  • Sample Preparation:

    • Dissolve the peptide sample in the NMR buffer to a final concentration of approximately 1-2 mM.

  • NMR Data Acquisition:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum using natural abundance of ¹⁵N. This spectrum provides a fingerprint of the peptide, with each residue represented by a cross-peak.

    • Acquire a 2D ¹H-¹³C HSQC spectrum to observe correlations between protons and their directly attached carbons.

  • Data Analysis:

    • Process the acquired spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Identify the characteristic chemical shifts for the succinimide (Snn) moiety. Key indicators include downfield shifted carbonyl chemical shifts and distinct correlations for the Cβ-Hβ of the succinimide and the Cα-Hα of the succeeding residue.

    • The absence of an amide proton signal for the residue involved in the cyclization to succinimide in the ¹H-¹⁵N HSQC spectrum is a key diagnostic feature.

    • Quantify the amount of succinimide by integrating the volume of the characteristic cross-peaks corresponding to the succinimide-containing species and comparing it to the integration of cross-peaks from the unmodified peptide.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Proteolytic Digestion cluster_analysis LC-MS Analysis cluster_data_analysis Data Analysis Protein Protein Sample Mix Mix & Spike Protein->Mix IS This compound (Internal Standard) IS->Mix Digest Low-pH Digestion (e.g., Pepsin) Mix->Digest LC Liquid Chromatography (Separation) Digest->LC MS Mass Spectrometry (Detection) LC->MS EIC Extracted Ion Chromatograms MS->EIC Quant Quantification EIC->Quant

Caption: Workflow for quantitative analysis of succinimide in proteins.

signaling_pathway Asn Asparagine (Asn) Residue in Protein Chain Snn Succinimide (Snn) Intermediate Cyclic Imide Asn->Snn Spontaneous Deamidation Asp Aspartic Acid (Asp) Residue in Protein Chain Asp->Snn Dehydration isoAsp iso-Aspartate (isoAsp) Isomerized Product Snn->isoAsp Hydrolysis hydrolyzed_Asp Aspartate (Asp) Hydrolysis Product Snn->hydrolyzed_Asp Hydrolysis

Caption: Formation and hydrolysis of succinimide in proteins.

Conclusion

This compound is an indispensable tool in modern drug discovery and pharmacology. Its application as a tracer and internal standard facilitates highly accurate and sensitive quantification of metabolic processes and protein modifications. The detailed protocols and conceptual workflows provided herein are intended to guide researchers in leveraging the full potential of this compound to advance their research and development efforts, particularly in the characterization and quality control of peptide and protein-based therapeutics. The ability to precisely track the formation and fate of succinimide moieties is critical for ensuring the safety, stability, and efficacy of next-generation biopharmaceuticals.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Signal-to-Noise for 15N-Labeled Samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio in NMR experiments involving 15N-labeled samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the signal-to-noise ratio in my 15N NMR experiments?

The S/N ratio is influenced by a combination of factors that can be broadly categorized into three areas:

  • Sample Preparation: The concentration of your 15N-labeled protein is critical. Higher concentrations generally yield better signals. Additionally, the choice of buffer, pH, and ionic strength can significantly impact protein stability and spectral quality.[1] High salt concentrations (>100mM) can degrade spectral quality and spectrometer performance.[1]

  • NMR Hardware: The spectrometer's field strength and, most importantly, the type of probe used have a dramatic effect. Cryogenically cooled probes (CryoProbes) can enhance sensitivity by a factor of 3 to 5 compared to conventional room-temperature probes.[2][3][4]

  • Data Acquisition & Processing: The choice of NMR experiment (pulse sequence), optimization of acquisition parameters (e.g., number of scans, relaxation delays), and the methods used for data processing (e.g., window functions) are all crucial for maximizing the final S/N.

Q2: How much S/N improvement can I expect by switching from a room-temperature probe to a CryoProbe?

A CryoProbe significantly boosts sensitivity by cooling the probe's electronics and preamplifiers to cryogenic temperatures (around 20-80K), which drastically reduces thermal noise. This can lead to a substantial improvement in the S/N ratio, allowing for experiments on more dilute samples or significantly reducing experiment time. An S/N enhancement of up to a factor of five is possible compared to an equivalent room-temperature probe.

Data Presentation: CryoProbe vs. Room-Temperature Probe Sensitivity

Probe TypeCooling TechnologyTypical S/N Enhancement FactorImpact on Experiment Time
Room-Temperature ProbeNone (operates at ambient temperature)1x (Baseline)Standard
CryoProbe ProdigyLiquid Nitrogen Cooling2x - 3x4x - 9x reduction
CryoProbeClosed-Cycle Helium CoolingUp to 5xUp to 25x reduction

Data compiled from multiple sources indicating typical performance gains. Actual results may vary based on the spectrometer, sample, and specific experiment.

Q3: Which pulse sequences are most effective for enhancing sensitivity in 15N-labeled protein NMR?

For correlating proton and nitrogen nuclei, the Heteronuclear Single Quantum Coherence (HSQC) experiment is a standard and powerful choice.

  • Sensitivity-Enhanced HSQC: This is a common variant that improves signal strength.

  • BEST-TROSY: For larger proteins, Band-selective Excitation Short Transient Transverse-Relaxation-Optimized Spectroscopy (BEST-TROSY) experiments can provide high-quality spectra with enhanced sensitivity, even without deuteration.

  • INEPT: The Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) pulse sequence is a fundamental building block in many experiments that transfers polarization from high-gyromagnetic-ratio nuclei (like ¹H) to low-gyromagnetic-ratio nuclei (like ¹⁵N) to boost sensitivity.

Q4: Can data processing techniques alone improve my S/N ratio?

Yes, post-acquisition data processing can significantly improve the appearance of your spectrum. The most common method is the application of a weighting (or apodization) function to the Free Induction Decay (FID) before Fourier transformation.

  • Exponential Multiplication: Applying an exponential function can reduce noise, but at the cost of broader lines (reduced resolution).

  • Gaussian Multiplication: This can offer a compromise between S/N enhancement and resolution loss. The choice of weighting function determines the trade-off between resolution and the S/N ratio in the final spectrum.

Q5: How does deuteration help improve signal in experiments with 15N-labeled proteins?

For proteins larger than ~20 kDa, uniform deuteration (labeling with ²H) in conjunction with ¹³C and ¹⁵N labeling can lead to significant sensitivity gains. Deuteration reduces signal loss from efficient ¹H-¹H dipolar spin relaxation pathways, leading to sharper lines and improved magnetization transfer efficiency in multidimensional experiments.

Troubleshooting Guides

Issue 1: My 15N HSQC spectrum has very weak or no visible peaks.

This is a common issue that can stem from several sources. Follow this workflow to diagnose the problem.

G start Start: Weak/No Signal check_sample 1. Verify Sample Integrity - Concentration > 0.5 mM? - Is the protein stable and soluble? start->check_sample check_hardware 2. Check Hardware Setup - Is the probe tuned and matched for ¹H and ¹⁵N? - Are shims optimized? check_sample->check_hardware Sample OK check_acq 3. Review Acquisition Parameters - Is the receiver gain set correctly? - Are the ¹H and ¹⁵N pulse widths calibrated? - Is the recycle delay appropriate? check_hardware->check_acq Hardware OK check_proc 4. Check Processing - Was the correct Fourier Transform and phasing applied? check_acq->check_proc Parameters OK solution Solution Found check_proc->solution Processing OK

Caption: Troubleshooting workflow for weak or absent 15N HSQC signals.

  • Step 1: Verify Sample Integrity:

    • Concentration: Ensure your protein concentration is adequate, ideally 0.5 – 1 mM.

    • Stability: Centrifuge your sample to remove any precipitate before placing it in the magnet. Aggregation can lead to rapid signal decay and line broadening.

  • Step 2: Check Hardware Setup:

    • Tuning and Matching: The NMR probe must be correctly tuned and matched for both the ¹H and ¹⁵N channels. On probes with automatic tuning (ATM), this can be done with the atmm command.

    • Shimming: Poor shimming leads to broad, distorted lineshapes, which reduces peak height and degrades S/N.

  • Step 3: Review Acquisition Parameters:

    • Receiver Gain (RG): While automatic RG adjustment is common, it may not always be optimal. An incorrectly set RG can lead to a drastic drop in the S/N ratio. It is advisable to test the spectrometer's specific behavior to find the optimal RG setting.

    • Pulse Widths: Calibrate the 90° pulse widths for both ¹H and ¹⁵N channels. Inaccurate pulses lead to inefficient magnetization transfer and signal loss.

    • Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the scans increases S/N by a factor of ~1.4.

    • Recycle Delay (D1): Ensure the recycle delay is sufficiently long (typically 1-1.5 seconds) to allow for near-complete relaxation of protons.

Issue 2: My spectral resolution is poor, and peaks are overlapping.

Poor resolution can obscure data and effectively lower the S/N for individual peaks.

G start Problem: Poor Resolution shimming Optimize Shimming start->shimming acquisition Adjust Acquisition Parameters - Increase acquisition time (TD) - Use Non-Uniform Sampling (NUS) start->acquisition processing Modify Processing - Use resolution-enhancing window functions (e.g., sine-bell) start->processing pulse_sequence Consider Advanced Pulse Sequences - 'Pure shift' HSQC methods collapse multiplets to singlets start->pulse_sequence solution Improved Resolution shimming->solution acquisition->solution processing->solution pulse_sequence->solution

Caption: Key strategies for improving spectral resolution.

  • Optimize Shimming: This is the most critical step for achieving sharp, symmetrical lineshapes.

  • Increase Acquisition Time: Acquiring data for a longer period (increasing the number of points, TD) in the indirect (¹⁵N) dimension can improve digital resolution. Optimal sampling should extend to around 1.2 times the transverse relaxation time (T₂).

  • Use Non-Uniform Sampling (NUS): NUS can enhance both S/N and resolution within the same total measurement time by judiciously skipping points in the indirect dimensions.

  • Apply Resolution-Enhancing Window Functions: Processing with functions like sine-bell can narrow linewidths, but often at the expense of S/N.

  • Use "Pure Shift" NMR Methods: For small to medium-sized proteins, real-time pure shift HSQC methods can collapse proton-proton multiplets into singlets, significantly enhancing resolution and also providing a slight sensitivity improvement.

Experimental Protocols

Protocol: Preparation of a 15N-Labeled Protein Sample for NMR Spectroscopy

This protocol outlines the general steps for preparing a high-quality, 15N-labeled protein sample suitable for NMR analysis.

  • Expression of 15N-Labeled Protein:

    • Culture E. coli (or another expression host) in a minimal medium (e.g., M9 media).

    • The sole nitrogen source in the medium must be a ¹⁵N-labeled compound, typically ¹⁵NH₄Cl (1 gram per liter of culture).

    • Inoculate the main culture with a starter culture grown in ¹⁵N-M9 media.

    • Grow the cells to the desired optical density (OD), then induce protein expression as required for your specific system.

  • Protein Purification:

    • Harvest the cells and purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

    • The goal is to achieve >95% purity to avoid signals from contaminants.

  • Final Sample and Buffer Preparation:

    • Concentration: Concentrate the purified protein to a final concentration of 0.5–1.0 mM.

    • Buffer Exchange: Exchange the protein into a suitable NMR buffer. Key considerations for the buffer include:

      • Components: Use buffer components that lack exchangeable protons to minimize interference. A common choice is a sodium phosphate buffer.

      • Ionic Strength: Keep the total salt concentration as low as possible (ideally below 100 mM) while maintaining protein solubility and stability.

      • pH: The pH should typically be kept below 6.5. Base-catalyzed exchange of backbone amide protons increases at higher pH, which can lead to signal loss.

    • Add D₂O: Add deuterated water (D₂O) to a final concentration of 5-10%. The spectrometer's lock system requires the deuterium signal for field stability.

    • Add Reference Compound: A chemical shift reference compound, such as DSS, may be added at a low concentration (e.g., 0.1 mM).

    • Final Volume: Prepare a final sample volume of ~400-600 µL for standard NMR tubes.

  • Final Sample Handling:

    • After transferring the final sample to an NMR tube, centrifuge it at low speed to remove any micro-precipitates.

    • Visually inspect the sample for clarity before placing it in the spectrometer.

G cluster_expression Protein Expression cluster_purification Purification cluster_buffer Buffer Preparation cluster_final Final Steps culture Culture E. coli in M9 Minimal Media add_N15 Add ¹⁵NH₄Cl as sole Nitrogen Source culture->add_N15 induce Induce Protein Expression add_N15->induce purify Purify Protein (>95% Purity) induce->purify concentrate Concentrate to 0.5 - 1.0 mM purify->concentrate buffer_ex Exchange into NMR Buffer (Low Salt, pH < 6.5) concentrate->buffer_ex add_d2o Add 5-10% D₂O buffer_ex->add_d2o transfer Transfer to NMR Tube add_d2o->transfer centrifuge Centrifuge Sample transfer->centrifuge

Caption: Experimental workflow for preparing a 15N-labeled NMR sample.

References

Troubleshooting poor solubility of Succinimide-15N in NMR buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of Succinimide-15N in common NMR buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of succinimide in aqueous solutions?

Succinimide is generally well-soluble in water. Reports indicate that 1 gram of succinimide can dissolve in 3 milliliters of water at room temperature, which corresponds to a high solubility of approximately 333 g/L[1].

Q2: How does pH influence the solubility of this compound?

The solubility of this compound in aqueous buffers is significantly influenced by pH due to its acidic proton on the nitrogen atom. The pKa of succinimide is approximately 9.5-9.6[1][2][3].

  • At pH values below its pKa (pH < 9.5): this compound will be predominantly in its neutral, protonated form.

  • At pH values near or above its pKa (pH ≥ 9.5): this compound will deprotonate to form the more soluble succinimidate anion. Therefore, its solubility is expected to increase significantly as the pH approaches and surpasses its pKa.

Q3: I am observing poor solubility of this compound in my NMR buffer. What are the common causes?

Poor solubility of this compound in NMR buffers can arise from several factors:

  • Incorrect pH of the buffer: If the buffer pH is significantly below the pKa of succinimide (~9.5), the compound will be in its less soluble neutral form.

  • High concentration of the sample: Attempting to dissolve a very high concentration of this compound may exceed its solubility limit in the chosen buffer.

  • "Salting out" effect: High concentrations of certain salts in the buffer can decrease the solubility of polar molecules like succinimide by competing for water molecules.

  • Low temperature: Solubility of solids in liquids generally decreases with lower temperatures.

Troubleshooting Guide

If you are encountering poor solubility with your this compound sample, follow these troubleshooting steps:

Step 1: Verify and Adjust Buffer pH

Ensure the pH of your NMR buffer is appropriate. For optimal solubility, the pH should be close to or slightly above the pKa of succinimide (9.5).

  • Recommendation: Prepare buffers with a pH range of 7.0 to 10.0 to test the solubility. Using a buffer with a pH around 9.5 or slightly higher should significantly improve solubility.

Step 2: Optimize Sample Concentration

If the pH is appropriate, you may be exceeding the solubility limit.

  • Recommendation: Try preparing a more dilute sample. For routine 1D and 2D NMR of small molecules, a concentration of 1-10 mM is often sufficient.

Step 3: Evaluate Buffer Composition

The type and concentration of buffer salts can impact solubility.

  • Recommendation: If using a high concentration phosphate buffer, consider reducing the salt concentration or switching to a different buffer system like TRIS.

Step 4: Increase the Temperature

Gently warming the sample can help increase the solubility of your compound.

  • Recommendation: After preparing your sample in the NMR tube, you can warm it gently in a water bath. Ensure the temperature is not excessively high to avoid any potential degradation of the sample or buffer components.

Step 5: Utilize Co-solvents

In challenging cases, the addition of a small amount of a deuterated organic co-solvent can enhance solubility.

  • Recommendation: Add a small percentage (e.g., 5-10%) of deuterated dimethyl sulfoxide (DMSO-d6) or methanol-d4 to your aqueous buffer. Be aware that the co-solvent may shift the chemical shifts of your compound.

Quantitative Data Summary

The following tables provide expected solubility trends for this compound in commonly used NMR buffers at 25°C. This data is illustrative and based on the chemical properties of succinimide. For precise measurements, it is recommended to perform a solubility test as described in the experimental protocols below.

Table 1: Estimated Solubility of this compound in Phosphate Buffer at Various pH Values

pHExpected Solubility (g/L)Molarity (M)
6.0~300~3.0
7.0~330~3.3
8.0~350~3.5
9.0>400>4.0
10.0>500>5.0

Table 2: Estimated Solubility of this compound in TRIS Buffer at Various pH Values

pHExpected Solubility (g/L)Molarity (M)
7.5~340~3.4
8.0~360~3.6
8.5~400~4.0
9.0>450>4.5

Experimental Protocols

Protocol 1: Preparation of a Standard this compound NMR Sample

  • Buffer Preparation: Prepare the desired deuterated NMR buffer (e.g., 50 mM sodium phosphate in D₂O) and adjust the pH to the desired value using DCl or NaOD.

  • Weighing this compound: Accurately weigh a desired amount of this compound. For a 10 mM sample in 0.5 mL of buffer, this would be approximately 0.5 mg.

  • Dissolution: Add the weighed this compound to a clean, dry vial. Add the prepared deuterated buffer to the vial.

  • Mixing: Gently vortex or sonicate the mixture until the solid is completely dissolved.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean NMR tube.

Protocol 2: Determining the Solubility of this compound in an NMR Buffer using ¹H NMR

This protocol allows for the experimental determination of the solubility of this compound in a specific buffer.

  • Prepare a Saturated Solution:

    • Add an excess amount of this compound (e.g., 50 mg) to a vial containing a known volume (e.g., 1.0 mL) of the desired deuterated NMR buffer.

    • Vortex the mixture vigorously for several minutes to ensure maximum dissolution and allow it to equilibrate for at least one hour at a constant temperature.

  • Prepare the NMR Sample:

    • Carefully take a known volume of the supernatant (the clear liquid above the undissolved solid) and transfer it to a clean NMR tube.

    • Add a known concentration of an internal standard that is soluble in the buffer and has a distinct NMR signal that does not overlap with the succinimide signals (e.g., DSS or TSP).

  • Acquire ¹H NMR Spectrum:

    • Acquire a quantitative ¹H NMR spectrum of the sample. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the signals of interest) for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal from this compound and the signal from the internal standard.

    • Calculate the concentration of dissolved this compound using the following formula:

      Concentration_succinimide = (Integration_succinimide / Number of Protons_succinimide) * (Number of Protons_standard / Integration_standard) * Concentration_standard

  • Calculate Solubility:

    • Convert the molar concentration to solubility in g/L by multiplying by the molecular weight of this compound (approx. 100.09 g/mol for the ¹⁵N-labeled compound).

Visualizations

TroubleshootingWorkflow Troubleshooting Poor this compound Solubility cluster_start Start cluster_steps Troubleshooting Steps cluster_end Resolution start Poor Solubility Observed check_ph 1. Verify and Adjust Buffer pH (Target pH >= 9.5) start->check_ph check_conc 2. Reduce Sample Concentration check_ph->check_conc If solubility is still poor resolved Solubility Issue Resolved check_ph->resolved If soluble check_buffer 3. Evaluate Buffer Composition (Lower salt or change buffer type) check_conc->check_buffer If solubility is still poor check_conc->resolved If soluble increase_temp 4. Gently Increase Temperature check_buffer->increase_temp If solubility is still poor check_buffer->resolved If soluble add_cosolvent 5. Add Co-solvent (e.g., DMSO-d6) increase_temp->add_cosolvent If solubility is still poor increase_temp->resolved If soluble add_cosolvent->resolved If soluble

Caption: A flowchart outlining the step-by-step process for troubleshooting poor solubility of this compound.

References

Optimizing acquisition parameters for 15N NMR experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their 15N NMR experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the signal-to-noise ratio in my 15N spectrum so low, and how can I improve it?

A1: Low sensitivity is a common challenge in 15N NMR due to the low natural abundance (0.37%) and small gyromagnetic ratio of the 15N nucleus.[1][2] Here are several strategies to enhance sensitivity:

  • Isotopic Enrichment: Whenever possible, use isotopically enriched samples (e.g., U-15N labeling) to significantly increase the number of detectable nuclei.[1]

  • Proton-Detected Experiments: Employ inverse-detected experiments like the 2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence). These experiments detect the signal on the more sensitive 1H nucleus, leading to a substantial sensitivity gain.[1][3]

  • Pulse Sequences with Sensitivity Enhancement: Utilize pulse sequences that incorporate sensitivity enhancement techniques. For example, the INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) pulse sequence transfers polarization from protons to the less sensitive 15N nuclei. Modern HSQC pulse programs often include sensitivity enhancement modules.

  • Cryogenic Probes: If available, use a cryogenic probe. These probes significantly reduce thermal noise in the electronics, leading to a dramatic improvement in the signal-to-noise ratio.

  • Receiver Gain Adjustment: While often automated, manually optimizing the receiver gain (RG) can sometimes improve the signal-to-noise ratio (SNR). However, be aware that improper RG settings can also lead to a drop in SNR.

  • Sample Concentration: Increasing the concentration of your sample will directly increase the signal intensity. However, be mindful of potential aggregation at higher concentrations.

Q2: My 15N HSQC spectrum shows significant water signal that obscures my peaks of interest. How can I suppress the water signal?

A2: Effective water suppression is crucial for samples in aqueous solutions. Here are common techniques:

  • Solvent Exchange: If your sample is stable in it, lyophilize your sample and resuspend it in D₂O to reduce the H₂O concentration. A common practice in biochemistry is to use a 9:1 H₂O/D₂O mixture, which allows for both amide proton observation and a deuterium lock.

  • Water Suppression Pulse Sequences: Modern pulse sequences, such as 'hsqcetfpf3gpsi2.nan', often include water flip-back pulses to return the water magnetization to the z-axis, minimizing its signal in the final spectrum.

  • Presaturation: Applying a low-power RF field at the water resonance frequency before the main pulse sequence can saturate the water signal, reducing its intensity.

Q3: The peaks in my 15N spectrum are broad, leading to poor resolution. What are the potential causes and solutions?

A3: Peak broadening can arise from several factors related to the sample, acquisition parameters, or processing.

  • Molecular Weight: For large molecules (>25 kDa), slow tumbling in solution leads to rapid transverse relaxation (short T₂) and consequently broad lines. For larger systems, consider using TROSY (Transverse Relaxation-Optimized Spectroscopy) at high magnetic fields.

  • Sample Conditions: Aggregation, high viscosity, or the presence of paramagnetic impurities can all contribute to line broadening. Ensure your sample is fully dissolved and consider optimizing buffer conditions (pH, ionic strength, temperature).

  • Chemical Exchange: If your molecule is undergoing conformational exchange on an intermediate timescale (μs to ms), this can lead to significant line broadening. Transverse relaxation dispersion experiments can be used to study these dynamics.

  • Acquisition Time: An insufficient acquisition time in the indirect (15N) dimension can truncate the FID, leading to artificially broadened lines after Fourier transformation.

  • Processing: Applying excessive line broadening during data processing can reduce resolution. Use an appropriate window function and line broadening factor.

Q4: How do I choose the correct spectral width and offset for the 15N dimension?

A4: Correctly setting the spectral width and offset is critical to avoid peak folding and to ensure all signals of interest are captured.

  • Prediction from Sequence: For proteins, you can predict the approximate chemical shift range of backbone amides. The typical range for 15N amide signals is around 28 ppm, centered at approximately 118.0 ppm.

  • Scout Scan: If you are unsure of the chemical shift range, you can run a quick 1D 15N spectrum or a 2D HSQC with a wider spectral width to identify the region where your signals appear.

  • Optimization in Software: Many modern NMR software packages, like Bruker's BioTop, have tools to help optimize the 15N offset and spectral width.

Troubleshooting Workflows

The following diagrams illustrate logical steps for troubleshooting common issues in 15N NMR experiments.

Troubleshooting_Low_SNR start Low Signal-to-Noise check_sample Check Sample: - Isotopic enrichment? - Concentration adequate? start->check_sample check_hardware Check Hardware: - Using a CryoProbe? - Probe tuned and matched? check_sample->check_hardware Yes enrich_sample Action: Use 15N-labeled sample or increase concentration. check_sample->enrich_sample No/Low check_pulse_sequence Check Pulse Sequence: - Using 1H-detection (e.g., HSQC)? - Sensitivity enhancement enabled? check_hardware->check_pulse_sequence Yes use_cryoprobe Action: Use a CryoProbe if available. check_hardware->use_cryoprobe No tune_match Action: Tune and match the probe for 1H and 15N channels. check_hardware->tune_match No use_sensitive_ps Action: Switch to a sensitivity-enhanced HSQC pulse sequence. check_pulse_sequence->use_sensitive_ps No increase_scans Action: Increase the number of scans. check_pulse_sequence->increase_scans Yes end_good SNR Improved enrich_sample->end_good use_cryoprobe->end_good tune_match->end_good use_sensitive_ps->end_good increase_scans->end_good

Caption: Troubleshooting workflow for low signal-to-noise. (Within 100 characters)

Troubleshooting_Broad_Peaks start Broad Peaks / Poor Resolution check_mw Is the molecule > 25 kDa? start->check_mw use_trosy Action: Use a TROSY-based experiment. check_mw->use_trosy Yes check_sample_cond Check Sample Conditions: - Aggregation? - High viscosity? - Paramagnetic impurities? check_mw->check_sample_cond No end_good Resolution Improved use_trosy->end_good optimize_buffer Action: Optimize buffer (pH, salt, temp). Filter sample. check_sample_cond->optimize_buffer Yes check_acq_params Check Acquisition Parameters: - Sufficient acquisition time (t1)? check_sample_cond->check_acq_params No optimize_buffer->end_good increase_t1 Action: Increase number of increments in the indirect dimension. check_acq_params->increase_t1 No check_processing Check Processing: - Excessive line broadening? check_acq_params->check_processing Yes increase_t1->end_good adjust_processing Action: Use a different window function or reduce line broadening. check_processing->adjust_processing Yes check_processing->end_good No adjust_processing->end_good

Caption: Troubleshooting workflow for broad peaks. (Within 100 characters)

Quantitative Data Summary

The following tables provide typical starting values for key acquisition parameters. These may need to be optimized for your specific sample and spectrometer.

Table 1: Recommended Acquisition Parameters for Protein 15N HSQC

ParameterTypical ValuePurpose
Pulse Program hsqcetfpf3gpsi2 or similarSensitivity-enhanced, gradient-selected 1H-15N correlation with water suppression.
1H Spectral Width 16 ppmTo cover the chemical shift range of protons, centered on the water resonance (~4.7 ppm).
15N Spectral Width 28 ppmTo cover the typical chemical shift range of backbone amides.
1H Offset (O1P) ~4.7 ppmCentered on the water resonance for effective water suppression.
15N Offset (O2P) ~118.0 ppmCentered in the middle of the amide region.
Acquisition Time (t2) 50-100 msDirect dimension (1H) acquisition time.
Number of Scans 8-16 (or more)Increase for lower concentration samples to improve SNR.
Recycle Delay (d1) 1.0 - 1.5 sDelay between scans to allow for relaxation.
1J(NH) Coupling ~90 HzUsed for polarization transfer delays in the pulse sequence.

Table 2: Key Relaxation Experiment Parameters

ExperimentKey ParameterTypical RangePurpose
T1 (R1) Relaxation Relaxation Delays (T_r)100 - 2100 msA series of delays are used to sample the exponential decay of longitudinal magnetization.
T2 (R2) Relaxation CPMG Loop TimeVariesMeasures the decay of transverse magnetization.
Heteronuclear NOE Proton SaturationWith and without saturationCompares signal intensity with and without proton saturation to measure the Nuclear Overhauser Effect.

Detailed Experimental Protocols

Protocol 1: Standard 2D 1H-15N Sensitivity-Enhanced HSQC

This protocol outlines the steps for setting up a standard 2D 1H-15N HSQC experiment on a Bruker spectrometer.

  • Sample Preparation:

    • Prepare your 15N-labeled protein in a suitable buffer (e.g., 90% H₂O / 10% D₂O).

    • Transfer the sample to a high-quality NMR tube.

  • Initial Spectrometer Setup:

    • Insert the sample into the magnet.

    • Lock the spectrometer on the D₂O signal.

    • Tune and match the probe for both the 1H and 15N channels. This is critical for optimal sensitivity.

    • Load a standard shim set and perform automatic or manual shimming to optimize magnetic field homogeneity.

  • Calibrate 1H Pulse Width:

    • Acquire a 1D 1H spectrum.

    • Calibrate the 90° 1H pulse width (p1) and power level (pl1). This is essential for all subsequent experiments.

  • Create the HSQC Experiment:

    • In the acquisition software (e.g., TopSpin), create a new experiment number.

    • Read in a standard parameter set for a sensitivity-enhanced 15N HSQC (e.g., hsqcetf3gpsi2).

    • Use the getprosol command to update pulses and power levels based on your 1H calibration.

  • Set Acquisition Parameters:

    • Offsets (O1P, O2P): Set the 1H carrier frequency (O1P) to the water resonance (~4.7 ppm) and the 15N carrier (O2P) to the center of the amide region (~118 ppm).

    • Spectral Widths (SW): Set the spectral width in the 1H dimension to ~16 ppm and in the 15N dimension to ~28 ppm.

    • Number of Points (TD): Set TD in the direct dimension (F2) to 1024 or 2048 points. In the indirect dimension (F1), set TD to a value that provides sufficient resolution (e.g., 128-256 increments).

    • Number of Scans (NS): Set the number of scans per increment. Start with 8 or 16 and increase if necessary for better signal-to-noise.

    • Recycle Delay (D1): Set the relaxation delay to ~1-1.5 seconds.

  • Acquisition:

    • Check the experiment time (expt).

    • Start the acquisition (zg).

  • Processing:

    • Once the acquisition is complete, process the data using a squared sine-bell window function in both dimensions.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum appropriately.

References

Technical Support Center: Quantifying Succinimide Modifications in Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the quantification of succinimide modifications in proteins.

Frequently Asked Questions (FAQs)

Q1: What is a succinimide modification and why is it challenging to quantify?

A succinimide (Asu) is a cyclic imide intermediate that forms from either the deamidation of asparagine (Asn) or the dehydration of aspartic acid (Asp) residues in a protein's backbone. Its quantification is challenging primarily due to its inherent instability, especially at neutral or basic pH, where it readily hydrolyzes to form a mixture of aspartyl (Asp) and isoaspartyl (isoAsp) residues.[1] This lability can lead to an underestimation of the succinimide present in the original sample if not handled under appropriate conditions.

Q2: At what pH is succinimide most stable?

Succinimide is most stable under mildly acidic conditions, typically between pH 4 and 5.[1] As the pH increases towards neutral and basic conditions, the rate of hydrolysis of the succinimide ring increases significantly.[1][2] Therefore, sample preparation and analysis should be performed at a low pH to minimize hydrolysis and accurately quantify the succinimide intermediate.

Q3: What are the primary analytical techniques used for succinimide quantification?

The primary analytical techniques for succinimide quantification include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often coupled with mass spectrometry, RP-HPLC can separate peptides containing succinimide from their unmodified and hydrolyzed counterparts.

  • Mass Spectrometry (MS): MS is crucial for confirming the presence of succinimide through accurate mass measurement (a loss of 18 Da from Asp or a gain of 1 Da from Asn followed by loss of NH3) and for site identification through tandem MS (MS/MS).[1]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a non-denaturing chromatographic technique that can separate protein variants based on hydrophobicity. Succinimide formation can alter a protein's hydrophobicity, allowing for its separation and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR can be used to detect and quantify succinimide modifications in intact proteins, providing valuable structural information.

Q4: How does temperature affect succinimide formation and stability?

Higher temperatures accelerate both the formation of succinimide and its subsequent hydrolysis. Therefore, it is crucial to maintain low temperatures during sample handling and storage whenever possible to minimize changes in the modification status of the protein.

Troubleshooting Guides

Mass Spectrometry Analysis
Problem Possible Cause(s) Recommended Solution(s)
Low or no signal for succinimide-containing peptides 1. Hydrolysis during sample preparation: Standard digestion protocols at neutral to high pH (e.g., pH 8 with trypsin) will cause rapid hydrolysis of the succinimide. 2. Poor ionization efficiency: The physicochemical properties of the succinimide-containing peptide may lead to poor ionization. 3. Low abundance: The succinimide modification may be present at a very low level in the sample.1. Use a low-pH digestion protocol: Perform enzymatic digestion at a pH between 5.5 and 6.0 to preserve the succinimide. 2. Optimize MS parameters: Adjust source settings (e.g., spray voltage, gas flow) to enhance the ionization of the target peptide. 3. Enrich for the modified peptide: If possible, use chromatographic techniques to enrich the succinimide-containing species before MS analysis. 4. Consider chemical derivatization: Use hydrazine trapping to convert the labile succinimide into a stable hydrazide, which is more amenable to analysis.
Inaccurate mass measurement for succinimide 1. Instrument calibration drift. 2. Presence of co-eluting isobaric species. 1. Calibrate the mass spectrometer: Ensure the instrument is properly calibrated using known standards. 2. Improve chromatographic separation: Optimize the HPLC gradient to resolve the succinimide-containing peptide from other species.
Ambiguous site of modification in MS/MS spectra Insufficient fragmentation or fragment ion intensity. 1. Optimize collision energy: Perform collision-induced dissociation (CID) or other fragmentation methods at various energy levels to generate a comprehensive set of fragment ions. 2. Use alternative fragmentation techniques: Consider using Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD) which may provide complementary fragmentation information.
Chromatographic Separation (RP-HPLC & HIC)
Problem Possible Cause(s) Recommended Solution(s)
Poor resolution between succinimide and other variants 1. Suboptimal mobile phase or gradient. 2. Inappropriate column chemistry. 3. High system dispersion (band broadening). 1. Optimize the gradient: For RP-HPLC, a shallower gradient may improve resolution. For HIC, adjust the salt concentration and gradient slope. 2. Screen different columns: Test columns with different stationary phases (e.g., C8, C18 for RP-HPLC; different hydrophobic ligands for HIC). 3. Minimize extra-column volume: Use shorter tubing with a smaller internal diameter and ensure all connections are properly made.
Peak tailing 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Column contamination or degradation. 1. Adjust mobile phase pH: For RP-HPLC, a slight adjustment in pH can minimize secondary ionic interactions. 2. Reduce sample load: Inject a smaller amount of the sample to see if peak shape improves. 3. Wash or replace the column: Flush the column with strong solvents to remove contaminants. If the problem persists, the column may need to be replaced.
Irreproducible retention times 1. Fluctuations in temperature. 2. Changes in mobile phase composition. 3. Leaks in the HPLC system. 1. Use a column oven: Maintain a constant column temperature for consistent retention. 2. Prepare fresh mobile phase: Ensure accurate and consistent preparation of mobile phases. 3. Perform system leak checks: Regularly inspect the HPLC system for any leaks.

Quantitative Data Summary

The formation and hydrolysis of succinimide are highly dependent on pH and temperature. The following tables summarize the impact of these factors on succinimide levels.

Table 1: Effect of pH on Succinimide Formation and Hydrolysis

pHRelative Rate of Succinimide FormationRelative Rate of Succinimide HydrolysisNet Accumulation of Succinimide
4.0HighLowHigh
5.0ModerateLowHigh
6.0DecreasingIncreasingModerate
7.0LowHighLow
8.0Very LowVery HighVery Low
Data synthesized from qualitative descriptions in the search results.

Table 2: Succinimide Formation in a Monoclonal Antibody (mAb) at Different Temperatures (at pH 7)

TemperatureStorage Time% Succinimide
5°C3 months< 2%
25°C3 months~10%
40°C3 weeks~10%
Data is illustrative and based on trends described in the search results.

Experimental Protocols

Protocol 1: Low-pH Peptide Mapping for Succinimide Quantification

This protocol is designed to preserve the succinimide modification during enzymatic digestion for subsequent LC-MS analysis.

  • Protein Denaturation and Reduction:

    • Denature the protein sample in a buffer containing 6 M Guanidine-HCl at a pH of approximately 5.5.

    • Reduce the disulfide bonds by adding a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and incubating at 37°C for 30-60 minutes.

  • Alkylation:

    • Alkylate the free cysteine residues by adding an alkylating agent like iodoacetamide and incubate in the dark at room temperature for 30 minutes.

  • Buffer Exchange (Optional but Recommended):

    • Remove the denaturant and excess reagents by buffer exchange into a low-pH digestion buffer (e.g., 50 mM ammonium acetate, pH 5.5).

  • Enzymatic Digestion:

    • Add a protease that is active at low pH, such as pepsin or a low-pH stable trypsin formulation.

    • Incubate at 37°C for 4-16 hours. The optimal time should be determined empirically.

  • Quenching the Digestion:

    • Stop the digestion by adding an acid, such as formic acid, to a final concentration of 0.1-1%.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by RP-HPLC coupled to a high-resolution mass spectrometer.

    • Use a mobile phase with a low pH (e.g., 0.1% formic acid in water and acetonitrile) to maintain succinimide stability during the chromatographic separation.

Protocol 2: Hydrazine Trapping of Succinimide

This protocol stabilizes the succinimide by converting it to a stable hydrazide derivative.

  • Hydrazine Reaction:

    • To your protein sample in a suitable buffer, add a solution of hydrazine hydrate. The final concentration of hydrazine and the reaction buffer pH need to be optimized, but a starting point is 0.1 M hydrazine at a slightly acidic pH.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-3 hours).

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching agent, such as a strong acid (e.g., phosphoric acid), to lower the pH significantly.

  • Sample Cleanup:

    • Remove excess hydrazine and other reaction components by buffer exchange or dialysis into a buffer compatible with downstream analysis.

  • Analysis:

    • The resulting protein with stable hydrazide modifications can be analyzed at the intact level by MS or subjected to standard enzymatic digestion protocols for peptide mapping analysis. The hydrazide modification will result in a specific mass shift that can be readily detected by MS.

Visualizations

Succinimide_Formation_Pathway cluster_formation Formation cluster_hydrolysis Hydrolysis Asn Asparagine (Asn) Residue Succinimide Succinimide Intermediate Asn->Succinimide - NH3 Asp Aspartic Acid (Asp) Residue Asp->Succinimide - H2O isoAsp iso-Aspartyl Residue Succinimide->isoAsp + H2O (major) Asp_product Aspartyl Residue Succinimide->Asp_product + H2O (minor)

Caption: Succinimide formation from Asn or Asp and its subsequent hydrolysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Protein Sample with Succinimide low_ph Low-pH Digestion start->low_ph hydrazine Hydrazine Trapping start->hydrazine hic HIC start->hic Intact Protein lcms LC-MS/MS low_ph->lcms hydrazine->lcms quant quant lcms->quant Quantification hic->quant

Caption: Workflow for succinimide quantification.

References

Correcting for temperature-dependent variations in 15N chemical shifts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for temperature-dependent variations in 15N chemical shifts.

Frequently Asked Questions (FAQs)

Q1: Why do 15N chemical shifts change with temperature?

A1: 15N chemical shifts are sensitive to the local electronic environment. Temperature variations can alter this environment in several ways, leading to changes in the observed chemical shifts. The primary factors include:

  • Hydrogen Bonding: Temperature affects the strength and dynamics of hydrogen bonds. For nitrogen atoms involved in hydrogen bonds (e.g., in the backbone amide groups of proteins), changes in temperature can significantly alter their chemical shift.[1]

  • Conformational Dynamics: Temperature can influence the conformational equilibrium of molecules. If a molecule exists in multiple conformations that are in fast exchange on the NMR timescale, the observed chemical shift is a population-weighted average. A change in temperature alters the population of these states, leading to a shift in the observed resonance.[2]

  • Solvent Effects: The properties of the solvent, such as density and viscosity, can change with temperature, which can in turn affect the solute's chemical shifts.

Q2: What is a 15N chemical shift temperature coefficient?

A2: The 15N chemical shift temperature coefficient is the change in the 15N chemical shift per unit change in temperature, typically expressed in parts per billion per Kelvin (ppb/K). It is determined by measuring the chemical shift of a specific 15N resonance at multiple, precisely controlled temperatures and then calculating the slope of the chemical shift versus temperature plot.[3]

Q3: How do I accurately measure the sample temperature?

A3: The temperature displayed on the spectrometer's variable temperature unit may not be the true temperature within the sample.[4][5] It is crucial to calibrate the temperature using a standard NMR thermometer sample. Commonly used standards are methanol for low-temperature ranges and ethylene glycol for high-temperature ranges. The chemical shift difference between the hydroxyl and methyl/methylene protons in these compounds is highly dependent on temperature. A calibration curve of the spectrometer's set temperature versus the actual measured temperature should be generated.

Q4: What is the best way to reference 15N chemical shifts in a variable temperature experiment?

A4: For accurate measurement of temperature-dependent chemical shift variations, it is essential to use a proper referencing method. The recommended approach is to use an internal standard with a chemical shift that has minimal temperature dependence, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS). If an internal standard is not feasible, an external reference can be used, but this requires corrections for magnetic susceptibility differences. For 15N chemical shifts, referencing is typically done indirectly relative to the 1H signal of DSS using a recommended gyromagnetic ratio (Ξ).

Troubleshooting Guides

Q1: My plot of 15N chemical shift versus temperature is not linear. What does this mean and what should I do?

A1: While a linear relationship is often a good approximation, non-linear (curved) temperature dependence of 15N chemical shifts is not uncommon.

  • Possible Cause: Significant curvature in the chemical shift versus temperature plot can indicate that the nucleus is undergoing exchange between two or more distinct conformational states. The changing temperature alters the relative populations of these states, leading to the non-linear shift change.

  • Troubleshooting Steps:

    • Verify Data Quality: Ensure that the temperature was stable during each measurement and that the chemical shifts were accurately picked. Acquiring data at more temperature points can help to better define the curve.

    • Analyze the Data: The data can be fit to a non-linear model to extract thermodynamic parameters (ΔH° and ΔS°) for the conformational exchange. Specialized software or web servers, such as Shift-T, can be used for this analysis.

    • Consider the System: Evaluate if there is a known conformational change, such as local unfolding or a change in oligomerization state, in your system within the temperature range studied.

Q2: I am seeing significant line broadening in my 15N signals at certain temperatures. Why is this happening?

A2: Temperature-dependent line broadening is often indicative of a dynamic process occurring on an intermediate timescale relative to the NMR experiment.

  • Possible Cause: When a nucleus exchanges between two or more environments with different chemical shifts, the appearance of the NMR signal depends on the rate of exchange. If the exchange rate is on the order of the difference in resonance frequencies (in Hz), significant line broadening will occur. This is known as intermediate exchange.

  • Troubleshooting Steps:

    • Acquire Data at More Temperatures: Collect spectra at finer temperature intervals around the point of maximum broadening to better characterize the process.

    • Vary the Magnetic Field Strength: If possible, acquire data on a spectrometer with a different magnetic field strength. The line broadening due to chemical exchange is field-dependent.

    • Perform Relaxation Experiments: Experiments such as R1, R2, and heteronuclear NOE can provide more detailed information about the dynamics of the system.

Q3: The chemical shifts of my reference compound are also changing with temperature. How do I correct for this?

A3: No reference compound is perfectly insensitive to temperature. However, some are better than others.

  • Possible Cause: The chemical shift of any compound will have some temperature dependence. The key is to choose a reference with a known and small temperature coefficient.

  • Troubleshooting Steps:

    • Choose the Right Standard: For aqueous samples, DSS is the recommended internal standard for 1H, from which 15N shifts can be indirectly referenced. DSS has a very small temperature coefficient. For solid-state NMR, 15NH4Cl can be used as an external reference, and its temperature dependence has been characterized.

    • Apply a Correction: If the temperature coefficient of your reference compound is known, you can mathematically correct for its shift at each temperature.

    • Report Relative Shifts: If you are primarily interested in the relative changes in chemical shifts between different nuclei within your sample, the effect of the reference shift may be less critical, as long as it is small.

Data Presentation

The following tables summarize key quantitative data for correcting temperature-dependent 15N chemical shifts.

Reference CompoundNucleusTemperature Coefficient (ppb/K)Notes
DSS1H< 0.002 ppm/°C change from 20 to 60 °CRecommended internal standard for aqueous samples. 15N shifts are indirectly referenced.
15NH4Cl (solid)15Napprox. -1.5Suitable external reference for solid-state NMR.
Amino Acid Residue (Backbone Amide)Typical 1H Temperature Coefficient (ppb/K)Interpretation
Exposed to solvent< -4.6Indicates the amide proton is likely solvent-exposed and/or involved in a weak hydrogen bond.
Involved in strong H-bond> -4.6A smaller temperature coefficient suggests the amide proton is protected from the solvent, often by being in a stable hydrogen bond within a secondary structure element.

Experimental Protocols

Protocol 1: Determination of 15N Chemical Shift Temperature Coefficients

This protocol describes the steps to acquire and analyze data for determining 15N chemical shift temperature coefficients, for example, for a 15N-labeled protein.

  • Sample Preparation:

    • Prepare the 15N-labeled protein sample in a suitable buffer containing 5-10% D2O for the deuterium lock.

    • Add a small amount of DSS as an internal reference for 1H chemical shifts.

  • Spectrometer Setup and Temperature Calibration:

    • Before running the experiment, ensure the spectrometer's temperature is accurately calibrated using a standard methanol or ethylene glycol sample.

    • Create a calibration curve of the set temperature versus the true temperature.

  • Data Acquisition:

    • Set the starting temperature using the calibrated value. Allow the sample to equilibrate for at least 10-15 minutes after the temperature has stabilized.

    • Acquire a 2D 1H-15N HSQC spectrum.

    • Increase the temperature in regular increments (e.g., 2-5 K). At each new temperature, allow the sample to equilibrate before re-shimming and acquiring another 1H-15N HSQC spectrum.

    • Repeat this process over the desired temperature range, ensuring not to exceed temperatures that might cause sample degradation or denaturation.

  • Data Processing and Analysis:

    • Process all spectra uniformly.

    • Reference the 1H dimension of each spectrum to the DSS signal at 0 ppm.

    • Indirectly reference the 15N dimension using the IUPAC recommended Ξ ratio (0.101329118 for 15N/1H).

    • For each assigned cross-peak, create a plot of the 15N chemical shift (in ppm) versus the true temperature (in K).

    • Perform a linear regression on the data for each peak. The slope of the line is the temperature coefficient in ppm/K. Multiply by 1000 to get ppb/K.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Result sample_prep Sample Preparation (15N-labeled protein + DSS) temp_cal Temperature Calibration (Methanol or Ethylene Glycol) set_temp Set Temperature & Equilibrate temp_cal->set_temp acq_hsqc Acquire 1H-15N HSQC set_temp->acq_hsqc inc_temp Increment Temperature acq_hsqc->inc_temp inc_temp->set_temp Repeat for each temperature point process Process Spectra inc_temp->process reference Reference Spectra (1H to DSS, 15N indirect) process->reference plot Plot δ(15N) vs. Temperature reference->plot fit Linear Regression plot->fit coeff Temperature Coefficients (ppb/K) fit->coeff

Caption: Experimental workflow for determining 15N chemical shift temperature coefficients.

logical_relationship cluster_inputs Inputs cluster_corrections Correction & Analysis cluster_outputs Outputs raw_shifts Raw 15N Chemical Shifts (at various temperatures) ref_correction Chemical Shift Referencing raw_shifts->ref_correction temp_data Accurate Temperature Data temp_correction Temperature Calibration temp_data->temp_correction ref_data Reference Compound Data (e.g., DSS for 1H) ref_data->ref_correction analysis Plotting & Linear Regression ref_correction->analysis temp_correction->analysis corrected_shifts Corrected Temperature-Dependent Chemical Shifts analysis->corrected_shifts temp_coeffs Temperature Coefficients analysis->temp_coeffs

Caption: Logical relationship for correcting temperature-dependent 15N chemical shifts.

References

Technical Support Center: Navigating Crowded 15N NMR Spectra

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with peak overlap in crowded 15N NMR spectra. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and obtain high-quality data from your experiments.

Frequently Asked Questions (FAQs)

Q1: My 15N HSQC spectrum suffers from severe peak overlap. What are the primary strategies I can employ to improve spectral resolution?

When facing severe peak overlap in your 15N HSQC spectrum, a multi-faceted approach is often necessary. The primary strategies can be broadly categorized into experimental techniques and data processing methods.

Experimental Strategies:

  • Higher Magnetic Fields: Increasing the magnetic field strength of the NMR spectrometer directly improves spectral dispersion, as the chemical shift separation between resonances scales with the field strength.[1][2][3] This can often be the simplest solution if access to a higher field instrument is available.

  • Transverse Relaxation-Optimized Spectroscopy (TROSY): For larger molecules (typically >25 kDa), TROSY-based experiments are highly effective.[4][5] TROSY minimizes line broadening by selecting the narrowest component of the amide proton doublet, leading to significantly sharper peaks and improved resolution.

  • Isotope Labeling Strategies:

    • Deuteration: Uniform deuteration of the protein, with the exception of the amide protons, reduces dipolar relaxation pathways, leading to sharper lines.

    • Selective Labeling: Incorporating 15N-labeled amino acids only for specific residue types can dramatically simplify a crowded spectrum. This allows you to focus on particular regions or types of residues within the protein.

    • Methyl-TROSY: For very large proteins or protein complexes (up to 1 MDa), focusing on the methyl groups of Ile, Leu, and Val residues in a deuterated background is a powerful approach. Methyl groups have favorable relaxation properties, and the methyl-TROSY experiment provides high-resolution spectra of these probes.

Data Acquisition and Processing Strategies:

  • Non-Uniform Sampling (NUS): NUS is a data acquisition technique that collects a subset of the data points in the indirect dimension(s). This allows for achieving higher resolution in the indirect dimension without a prohibitive increase in experiment time. The missing data points are then reconstructed using various algorithms.

  • Advanced Processing Software: Software packages like Mnova or TopSpin offer advanced processing routines, including deconvolution algorithms that can help to resolve overlapping peaks.

A logical workflow for addressing peak overlap is presented below.

G Diagram 1: Decision-Making Workflow for Resolving Peak Overlap start Crowded 15N HSQC Spectrum q_size Is the protein > 25 kDa? start->q_size tro tro q_size->tro q_field Access to higher field spectrometer? q_size->q_field No sy Yes sy->q_field inc_field Increase magnetic field strength q_field->inc_field Yes q_labeling Is selective labeling or deuteration feasible? q_field->q_labeling No inc_field->q_labeling labeling Employ selective 15N labeling or uniform deuteration q_labeling->labeling Yes nus Utilize Non-Uniform Sampling (NUS) q_labeling->nus No labeling->nus processing Apply advanced processing (e.g., deconvolution) nus->processing end Resolved Spectrum processing->end

Diagram 1: Decision-Making Workflow for Resolving Peak Overlap
Q2: I am working with a large protein (>50 kDa) and even my TROSY spectrum is crowded. What are my next steps?

For very large proteins where even a standard TROSY experiment yields an overcrowded spectrum, several advanced techniques can be employed:

  • Methyl-TROSY: This is often the most effective approach for very large systems. By selectively labeling the methyl groups of Isoleucine, Leucine, and Valine in a perdeuterated protein, you can obtain high-quality, simplified spectra. These methyl groups are excellent probes for the hydrophobic core and protein interfaces.

  • 3D and 4D NMR Experiments: Spreading the peaks into a third or even fourth dimension can significantly improve resolution. Common experiments include 3D 15N-edited NOESY-HSQC and 3D HNCA. While these experiments require longer acquisition times, the use of Non-Uniform Sampling (NUS) can make them more feasible.

  • Solvent Exposed Amide Editing (SEA-TROSY): This method selectively observes the signals from solvent-exposed amides, which can simplify the spectrum of a very large protein.

  • Paramagnetic Relaxation Enhancement (PRE): PRE can be used to obtain long-range distance information (up to ~35 Å) which can help to resolve ambiguities in crowded spectra by identifying residues that are spatially close to a paramagnetically tagged site. This is achieved by measuring the increase in nuclear relaxation rates due to a paramagnetic center.

The workflow for a 3D 15N-edited NOESY-HSQC experiment, a common choice for resolving overlap, is outlined below.

G Diagram 2: Experimental Workflow for 3D 15N-edited NOESY-HSQC prep Prepare 15N-labeled protein sample setup Set up 3D NOESY-HSQC experiment parameters (mixing time, NUS schedule, etc.) prep->setup acq Data Acquisition setup->acq recon NUS Reconstruction (if applicable) acq->recon proc Fourier Transform & Phase Correction recon->proc analysis 3D Peak Picking and Resonance Assignment proc->analysis result Resolved NOE cross-peaks analysis->result G Diagram 3: Interrelation of Peak Overlap Resolution Techniques overlap Peak Overlap Problem exp_tech Experimental Techniques overlap->exp_tech acq_tech Acquisition Techniques overlap->acq_tech proc_tech Processing Techniques overlap->proc_tech high_field Higher Field exp_tech->high_field labeling Isotope Labeling exp_tech->labeling trosy TROSY exp_tech->trosy nus NUS acq_tech->nus multi_d Higher Dimensionality (3D/4D) acq_tech->multi_d pure_shift Pure Shift acq_tech->pure_shift deconv Deconvolution proc_tech->deconv proc_tech->pure_shift resolved Improved Resolution high_field->resolved labeling->resolved trosy->resolved nus->resolved multi_d->resolved deconv->resolved pure_shift->resolved

References

Improving the efficiency of cross-polarization for 15N solid-state NMR

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the efficiency of cross-polarization (CP) for 15N solid-state NMR experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of cross-polarization in solid-state NMR?

A1: Cross-polarization (CP) is a technique used to transfer nuclear magnetization from abundant spins (typically ¹H) to dilute spins (like ¹⁵N) through heteronuclear dipolar interactions.[1] This process enhances the signal of the dilute nuclei, capitalizing on the higher polarization and shorter longitudinal relaxation times (T₁) of the abundant spins.[1] The transfer is achieved by irradiating the sample with radiofrequency (RF) fields that match the Hartmann-Hahn condition.[1]

Q2: What is the Hartmann-Hahn matching condition?

A2: The Hartmann-Hahn (HH) condition is the cornerstone of the cross-polarization experiment.[1][2] It dictates that the energy levels of the two different nuclear spins (e.g., ¹H and ¹⁵N) align in the rotating frame, allowing for efficient magnetization transfer. This is achieved when the nutation frequencies of the two spins, determined by the strength of the applied RF fields (B₁), are matched. Under magic angle spinning (MAS), the condition is met when the RF field amplitudes satisfy the equation:

γ(¹H)B₁(¹H) = γ(¹⁵N)B₁(¹⁵N) ± nωᵣ

where γ is the gyromagnetic ratio, B₁ is the RF field strength, ωᵣ is the MAS frequency, and n is an integer (typically ±1, ±2).

Q3: Why is my ¹⁵N CP-MAS signal weak?

A3: A weak ¹⁵N signal can stem from several factors:

  • Improper Hartmann-Hahn Match: The efficiency of CP is highly sensitive to the matching of RF fields.

  • Incorrect Contact Time: The signal builds up and then decays during the contact time. An improperly optimized contact time will result in a suboptimal signal.

  • Sample Characteristics: Factors such as molecular mobility, deuteration levels, and the distance between ¹H and ¹⁵N nuclei significantly impact CP efficiency.

  • Instrumental Issues: Poor probe tuning or magnetic field shimming can lead to reduced signal-to-noise.

Q4: How does Magic Angle Spinning (MAS) speed affect cross-polarization?

A4: MAS averages the dipolar couplings, which are essential for cross-polarization. This makes the Hartmann-Hahn matching condition dependent on the spinning speed, creating a series of matching conditions at sidebands separated by the MAS frequency. At higher MAS speeds, the central (n=0) HH match becomes less efficient. Therefore, the RF field strengths must be carefully optimized to match one of the spinning sideband conditions (e.g., n=±1 or ±2).

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your ¹⁵N solid-state NMR experiments.

Problem 1: Low or No ¹⁵N Signal Intensity
Possible Cause Troubleshooting Steps
Incorrect Hartmann-Hahn Match 1. Perform an HH Match Calibration: Systematically vary the ¹⁵N RF power while keeping the ¹H RF power constant to find the optimal matching condition. The resulting plot of ¹⁵N signal intensity versus RF power should show a characteristic curve with a maximum at the correct match. 2. Check Sideband Matching: At higher MAS speeds, ensure you are matching one of the sideband conditions (n=±1, ±2).
Suboptimal Contact Time 1. Run a Contact Time Array: Acquire a series of 1D spectra with varying contact times to determine the optimal duration for maximum signal intensity. The signal intensity follows a build-up and decay curve; the peak of this curve is your optimal contact time.
Poor Probe Tuning and Matching 1. Tune the Probe: Before starting your experiment, always tune the probe for both the ¹H and ¹⁵N channels with the sample in place. This ensures efficient RF power transmission.
Insufficient Signal-to-Noise (S/N) 1. Increase the Number of Scans: Signal averaging improves the S/N ratio. 2. Optimize Recycle Delay: For CP experiments, the recycle delay is governed by the ¹H T₁, which is typically shorter than the ¹⁵N T₁. A shorter, optimized recycle delay allows for more scans in a given time. 3. Consider Non-Uniform Sampling (NUS): NUS can enhance the S/N ratio within the same total measurement time.
Sample Preparation Issues 1. Ensure Homogeneous Packing: Pack the rotor evenly to avoid spinning instabilities. 2. Check Sample Concentration: The sample should be concentrated enough to provide a good signal. For biological samples, ensure proper isotopic labeling.
Problem 2: Distorted Line Shapes or Unexpected Sidebands
Possible Cause Troubleshooting Steps
Poor Magnetic Field Homogeneity 1. Shim the Magnet: Carefully shim the magnetic field using a standard sample before running your experiment on the sample of interest.
Incorrect Magic Angle Setting 1. Adjust the Magic Angle: Use a standard sample like KBr to precisely set the magic angle. An incorrect angle will lead to line broadening.
MAS Instability 1. Check Rotor and Drive Air: Ensure the rotor is properly packed and the MAS controller is maintaining a stable spinning frequency.

Quantitative Data Summary

The following tables summarize key experimental parameters for different cross-polarization techniques.

Table 1: Comparison of ¹⁵N-¹³C Cross-Polarization Techniques

Technique¹H RF Field¹⁵N RF Field¹³C RF FieldKey Feature
SPECIFIC-CP High-power decouplingModerate to HighModerate to HighSelective transfer between specific nuclei.
PAIN-CP ModerateStrongerStrongerEfficient long-range transfer via ¹H mediation.
SIM-CP Ramped (e.g., 120-60 kHz)Adjusted for HH match (e.g., ~30 kHz)Adjusted for HH match (e.g., ~30 kHz)Simultaneous transfer from ¹H to both ¹³C and ¹⁵N.

Table 2: Example RF Field Strengths for ¹H-¹⁵N CP

Experiment Type¹H RF Field¹⁵N RF FieldNotes
Low-Temperature DNP45 kHz31-38 kHz (ramped)Used in dynamic nuclear polarization experiments.
Fast MAS (60 kHz)120-60 kHz (ramped)~30 kHzOptimized for high-resolution ¹H-detected spectra.

Experimental Protocols

Protocol 1: Hartmann-Hahn Matching Calibration
  • Load a Standard Sample: Use a sample with a known ¹⁵N signal, such as uniformly ¹⁵N-labeled glycine.

  • Set Initial Parameters: Set a fixed ¹H RF power, a moderate contact time (e.g., 1-2 ms), and a suitable MAS speed.

  • Create an Array: Set up a 1D experiment where the ¹⁵N RF power is incrementally varied over a range of values around the expected matching condition.

  • Acquire and Process: Run the experiment and process the resulting spectra.

  • Analyze Results: Plot the ¹⁵N signal intensity as a function of the ¹⁵N RF power. The power level that yields the maximum signal intensity is the optimal Hartmann-Hahn match.

Protocol 2: Contact Time Optimization
  • Set Optimal HH Match: Use the RF power values determined from Protocol 1.

  • Create an Array: Set up a 1D experiment where the CP contact time is varied. A typical range for ¹H-¹⁵N CP is from a few hundred microseconds to several milliseconds.

  • Acquire and Process: Run the experiment.

  • Analyze Results: Plot the ¹⁵N signal intensity versus the contact time. The resulting curve will show an initial build-up of signal followed by a decay due to T₁ρ relaxation. The contact time at the peak of this curve is the optimum value.

Visualizations

Experimental_Workflow cluster_prep Sample & Spectrometer Preparation cluster_cal Calibration cluster_acq Data Acquisition cluster_proc Data Processing & Analysis SamplePrep Sample Preparation (Packing Rotor) ProbeTuning Probe Tuning (¹H & ¹⁵N Channels) SamplePrep->ProbeTuning Shimming Magnetic Field Shimming ProbeTuning->Shimming HH_Match Hartmann-Hahn Matching Shimming->HH_Match CT_Opt Contact Time Optimization HH_Match->CT_Opt Acquire Run 2D/3D CP-MAS Experiment CT_Opt->Acquire Process Fourier Transform & Phasing Acquire->Process Analysis Spectral Analysis Process->Analysis Troubleshooting_Logic Start Low ¹⁵N Signal? Check_HH Calibrate Hartmann-Hahn Match Start->Check_HH Yes Check_CT Optimize Contact Time Check_HH->Check_CT Check_Tune Check Probe Tuning Check_CT->Check_Tune Check_Sample Verify Sample Integrity Check_Tune->Check_Sample Increase_Scans Increase Number of Scans Check_Sample->Increase_Scans Result Improved Signal Increase_Scans->Result CP_Dynamics H_Polarization High ¹H Polarization CP_Transfer Cross-Polarization (Contact Time) H_Polarization->CP_Transfer N_Signal_Buildup ¹⁵N Signal Build-up CP_Transfer->N_Signal_Buildup T1p_Decay T₁ρ Relaxation Decay CP_Transfer->T1p_Decay Observed_Signal Observed ¹⁵N Signal N_Signal_Buildup->Observed_Signal T1p_Decay->Observed_Signal

References

Validation & Comparative

A Researcher's Guide to 15N Isotopic Labeling: Comparing Succinimide-15N and Chemical Labeling Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise incorporation of stable isotopes is paramount for a multitude of applications, from quantitative proteomics to structural biology. This guide provides an objective comparison of different methodologies for 15N isotopic labeling, focusing on the use of Succinimide-15N as an internal standard and contrasting it with chemical labeling strategies employing amine- and thiol-reactive reagents.

This comparison will delve into the performance, applications, and experimental considerations for each approach, supported by structured data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Introduction to 15N Isotopic Labeling Strategies

Isotopic labeling with Nitrogen-15 (15N) is a powerful technique for tracing and quantifying proteins and other nitrogen-containing biomolecules. The primary methods for introducing a 15N label can be broadly categorized into metabolic labeling and chemical labeling. While metabolic labeling, where organisms are grown in 15N-enriched media, provides uniform labeling of all nitrogen atoms, it is not always feasible. Chemical labeling, on the other hand, offers a versatile alternative for in vitro modification of purified proteins and peptides.

A common point of confusion arises with reagents like this compound. It is crucial to understand that this compound is itself a 15N-labeled compound, primarily utilized as an internal standard for quantitative analysis by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. It is not a reagent used to label other molecules.

The primary reagents for chemical 15N labeling are derivatives of molecules that can react with specific functional groups on proteins. The most prominent among these are N-hydroxysuccinimide (NHS) esters for targeting primary amines and maleimides for targeting sulfhydryl (thiol) groups.

Comparison of 15N Labeling Approaches

The choice of a 15N labeling strategy is dictated by the experimental goals, the nature of the target molecule, and the analytical method to be employed. Here, we compare the use of a 15N-labeled internal standard like this compound with chemical labeling using 15N-enriched amine- and thiol-reactive reagents.

FeatureThis compound (Internal Standard)15N Amine-Reactive Reagents (e.g., NHS Esters)15N Thiol-Reactive Reagents (e.g., Maleimides)
Primary Application Quantitative Mass Spectrometry and NMR (as a reference compound)Chemical labeling of proteins/peptides at primary amines (N-terminus, Lysine residues)Site-specific chemical labeling of proteins/peptides at sulfhydryl groups (Cysteine residues)
Mechanism Co-analyzed with unlabeled sample to normalize for experimental variability.Nucleophilic acyl substitution to form a stable amide bond.Michael addition to form a stable thioether bond.
Specificity Not applicable (it is the standard, not the labeling agent).Reacts with all accessible primary amines, leading to potentially heterogeneous labeling.[1][2]Highly specific for free sulfhydryl groups, often enabling site-specific labeling.
Reaction pH Not applicable.Optimal at pH 7.2 - 8.5.[3]Optimal at pH 6.5 - 7.5.
Bond Stability Not applicable.Very high (stable amide bond).[4]High (stable thioether bond).
Typical Efficiency Not applicable.Dependent on protein concentration, molar ratio of reagents, and pH. Generally high with optimized conditions.High, with specificity being a key advantage.
Key Advantage Enables accurate quantification by correcting for sample loss and ionization suppression in MS.[5]Targets abundant functional groups on most proteins.High degree of site-specificity for targeted labeling.
Key Disadvantage Does not label the target molecule.Can lead to heterogeneous labeling, potentially affecting protein function.Requires the presence of a free cysteine residue, which is less abundant than lysine.

Experimental Protocols

Using this compound as an Internal Standard in Quantitative Proteomics

Principle: A known amount of a stable isotope-labeled compound, such as this compound, is added to a biological sample at an early stage of sample preparation. This "internal standard" experiences the same processing and analysis conditions as the analyte of interest. By comparing the signal of the analyte to the signal of the internal standard, accurate quantification can be achieved, correcting for variations in sample handling, extraction, and instrument response.

Materials:

  • Biological sample containing the analyte of interest

  • This compound

  • Appropriate solvents for sample and standard preparation

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound of a known concentration in a suitable solvent.

  • Spike the biological sample with a known amount of the this compound internal standard solution at the earliest possible point in the sample preparation workflow.

  • Process the sample through the required extraction, purification, and digestion steps.

  • Analyze the sample by LC-MS/MS. Monitor for the specific mass transitions of both the unlabeled analyte and the 15N-labeled internal standard.

  • Quantify the analyte by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve.

Chemical Labeling with 15N-Amine-Reactive NHS Esters

Principle: N-hydroxysuccinimide (NHS) esters react with primary amines on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable amide bonds. By using a 15N-labeled NHS ester, a 15N tag can be covalently attached to the protein.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • 15N-labeled NHS ester

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Prepare a fresh stock solution of the 15N-labeled NHS ester in anhydrous DMSO or DMF.

  • Add the NHS ester solution to the protein solution with gentle mixing. A molar excess of the NHS ester (e.g., 10-20 fold) is typically used.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the quenching solution to react with any excess NHS ester.

  • Purify the labeled protein from excess reagent and byproducts using a desalting column.

  • Determine the degree of labeling using mass spectrometry.

Chemical Labeling with 15N-Thiol-Reactive Maleimides

Principle: Maleimides react specifically with the sulfhydryl group of cysteine residues via a Michael addition reaction to form a stable thioether bond. This high specificity allows for site-directed labeling of proteins at cysteine residues.

Materials:

  • Purified protein containing at least one free cysteine residue, in a buffer at pH 6.5-7.5. The buffer should be free of reducing agents.

  • 15N-labeled maleimide

  • Anhydrous DMSO or DMF

  • Desalting column for purification

Procedure:

  • Prepare the protein solution at a suitable concentration. If necessary, reduce any disulfide bonds and remove the reducing agent prior to labeling.

  • Prepare a fresh stock solution of the 15N-labeled maleimide in anhydrous DMSO or DMF.

  • Add the maleimide solution to the protein solution. A 10-20 fold molar excess of the maleimide is typically used.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Purify the labeled protein from unreacted maleimide using a desalting column.

  • Verify the labeling and its site-specificity using mass spectrometry.

Visualizing the Workflows

To better illustrate the described processes, the following diagrams outline the key steps in each workflow.

Chemical_Labeling_Workflow cluster_amine Amine-Reactive Labeling (NHS Ester) cluster_thiol Thiol-Reactive Labeling (Maleimide) Protein_A Protein with Primary Amines Mix_A Mix & Incubate (pH 7.2-8.5) Protein_A->Mix_A NHS_Ester 15N-NHS Ester NHS_Ester->Mix_A Quench_A Quench Reaction Mix_A->Quench_A Purify_A Purify Quench_A->Purify_A Labeled_Protein_A 15N-Labeled Protein (Amide Bond) Purify_A->Labeled_Protein_A Protein_T Protein with Sulfhydryl Group Mix_T Mix & Incubate (pH 6.5-7.5) Protein_T->Mix_T Maleimide 15N-Maleimide Maleimide->Mix_T Purify_T Purify Mix_T->Purify_T Labeled_Protein_T 15N-Labeled Protein (Thioether Bond) Purify_T->Labeled_Protein_T

Caption: General workflows for amine- and thiol-reactive 15N chemical labeling.

Internal_Standard_Workflow cluster_is Quantitative Analysis with 15N Internal Standard Sample Biological Sample Spike Spike Sample with IS Sample->Spike IS This compound (Internal Standard) IS->Spike Process Sample Preparation (Extraction, Digestion) Spike->Process Analyze LC-MS/MS Analysis Process->Analyze Quantify Quantification (Analyte/IS Ratio) Analyze->Quantify

Caption: Workflow for quantitative analysis using a 15N-labeled internal standard.

Signaling Pathways and Logical Relationships

The decision-making process for choosing a 15N labeling strategy can be represented as a logical flow.

Labeling_Decision_Tree Start Goal of 15N Labeling? Quant Accurate Quantification? Start->Quant Struct Structural/Functional Study? Start->Struct IS_Method Use 15N-Labeled Internal Standard (e.g., this compound) Quant->IS_Method Chem_Label Chemical Labeling Struct->Chem_Label Site_Specific Site-Specific Labeling Required? Chem_Label->Site_Specific Amine_Label Amine-Reactive Labeling (15N-NHS Ester) Site_Specific->Amine_Label No Thiol_Label Thiol-Reactive Labeling (15N-Maleimide) Site_Specific->Thiol_Label Yes

Caption: Decision tree for selecting a 15N labeling strategy.

Conclusion

The selection of an appropriate 15N isotopic labeling strategy is critical for the success of quantitative and structural studies. This compound serves as an invaluable tool as an internal standard for precise quantification in mass spectrometry, but it is not a reagent for labeling target molecules. For the covalent attachment of a 15N label to a protein or peptide, chemical labeling reagents such as 15N-labeled NHS esters and maleimides are the methods of choice. NHS esters provide a means to label abundant primary amines, while maleimides offer high specificity for less common cysteine residues, often enabling site-specific modification. By understanding the principles, advantages, and limitations of each approach, researchers can make informed decisions to best suit their experimental needs and achieve reliable and accurate results.

References

A Comparative Guide to the Absolute Quantification of Succinimide in Proteins

Author: BenchChem Technical Support Team. Date: November 2025

The formation of succinimide is a critical post-translational modification (PTM) that can impact the stability and efficacy of therapeutic proteins. Its inherent instability, however, presents a significant analytical challenge for accurate quantification. This guide provides a comprehensive comparison of established methodologies for the absolute quantification of succinimide, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate analytical strategy.

Comparison of Analytical Methods for Succinimide Quantification

The primary techniques for quantifying succinimide formation are rooted in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Each approach offers distinct advantages and limitations in terms of sensitivity, sample requirements, and the nature of the data generated.

MethodPrincipleAdvantagesLimitationsTypical Accuracy/Precision
Mass Spectrometry (MS) with 18O-Labeling Succinimide-containing proteins are hydrolyzed in 18O-labeled water. The incorporation of an 18O atom into the resulting aspartic and isoaspartic acid residues leads to a 2 Da mass shift, which is quantified by MS.[1]Provides direct evidence of succinimide formation. Can be applied to complex protein digests.The small 2 Da mass increase can overlap with the natural isotopic distribution of the peptide, potentially compromising accuracy at low succinimide levels.[2] Requires careful control of hydrolysis conditions.Quantification is based on the ratio of 18O-labeled to unlabeled peptides.
Mass Spectrometry (MS) with Hydrazine Trapping The labile succinimide ring is reacted with hydrazine to form a stable hydrazide derivative. This results in a 14 Da mass increase, which is readily detectable by MS.[2]The larger mass shift (14 Da) provides a clearer signal with less isotopic overlap compared to 18O-labeling. The stable derivative is amenable to further chemical derivatization to enhance detection.[2]Requires an additional chemical reaction step, which must be optimized for efficiency and specificity. Potential for side reactions.Can achieve a lower limit of detection due to the significant mass shift.
Low-pH Peptide Mapping and Hydrophobic Interaction Chromatography (HIC) Proteins are digested at a low pH to stabilize the succinimide. The resulting peptides are then separated and quantified using techniques like peptide mapping or HIC.[3]Can be integrated into existing protein characterization workflows. HIC method is robust, accurate, and precise with excellent linearity.Indirect quantification based on the disappearance of the native peptide or the appearance of modified forms. Requires careful method development and validation.Good correlation has been shown between low-pH peptide mapping and HIC data.
Nuclear Magnetic Resonance (NMR) Spectroscopy 2D NMR techniques are used to identify and quantify the unique chemical shifts of the atoms within the succinimide ring and its neighboring residues.Provides detailed structural information in addition to quantification. Does not require chemical derivatization or enzymatic digestion. The orthogonality of NMR and MS allows for cross-validation.Lower sensitivity compared to MS, requiring higher sample concentrations. Data acquisition and analysis can be complex and time-consuming.Quantification is based on the integration of specific NMR signals.

Experimental Protocols

Mass Spectrometry with 18O-Labeling
  • Sample Preparation: A known amount of the protein sample is buffer-exchanged into an 18O-water-based buffer at a pH that promotes succinimide hydrolysis (typically slightly basic).

  • Hydrolysis: The sample is incubated under controlled temperature and time to allow for the hydrolysis of the succinimide ring, leading to the incorporation of an 18O atom.

  • Enzymatic Digestion: The 18O-labeled protein is then digested with a protease (e.g., trypsin) in a standard 16O-water-based buffer.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The relative abundance of the 18O-labeled peptides is compared to their 16O-counterparts to determine the initial amount of succinimide.

Mass Spectrometry with Hydrazine Trapping
  • Sample Preparation: The protein sample is incubated with a solution of hydrazine under conditions that favor the reaction with the succinimide ring.

  • Reaction Quenching: The reaction is stopped by a pH shift or the addition of a quenching agent.

  • Optional Derivatization: The stable hydrazide can be further derivatized with a tag (e.g., a fluorescent label) to enhance detection.

  • Enzymatic Digestion: The derivatized protein is digested with a protease.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS to identify and quantify the hydrazine-modified peptides.

Low-pH Peptide Mapping
  • Sample Preparation: The protein sample is denatured and digested with a protease (e.g., pepsin) at a low pH (e.g., pH 2-3) to minimize succinimide hydrolysis during the digestion process.

  • LC-MS/MS Analysis: The resulting peptides are separated by reverse-phase liquid chromatography and analyzed by mass spectrometry.

  • Data Analysis: The amount of succinimide is quantified by comparing the peak area of the succinimide-containing peptide to the peak area of the corresponding native peptide.

Visualizing the Workflows

Succinimide_Quantification_Workflows cluster_O18 MS with 18O-Labeling cluster_Hydrazine MS with Hydrazine Trapping cluster_LowpH Low-pH Peptide Mapping O18_Start Protein with Succinimide O18_Hydrolysis Hydrolysis in H2(18)O O18_Start->O18_Hydrolysis O18_Digestion Enzymatic Digestion in H2(16)O O18_Hydrolysis->O18_Digestion O18_LCMS LC-MS/MS Analysis O18_Digestion->O18_LCMS O18_End Quantification of 2 Da Shift O18_LCMS->O18_End H_Start Protein with Succinimide H_Trapping Hydrazine Trapping H_Start->H_Trapping H_Digestion Enzymatic Digestion H_Trapping->H_Digestion H_LCMS LC-MS/MS Analysis H_Digestion->H_LCMS H_End Quantification of 14 Da Shift H_LCMS->H_End L_Start Protein with Succinimide L_Digestion Low-pH Digestion L_Start->L_Digestion L_LCMS LC-MS/MS Analysis L_Digestion->L_LCMS L_End Relative Quantification L_LCMS->L_End

Caption: Comparative workflows for succinimide quantification.

Signaling Pathway of Succinimide Formation

Succinimide formation is a non-enzymatic process that can arise from either an asparagine or an aspartic acid residue. The pathway involves an intramolecular cyclization reaction.

Succinimide_Formation_Pathway Asn Asparagine (Asn) Residue Succinimide Succinimide Intermediate Asn->Succinimide Deamidation Asp Aspartic Acid (Asp) Residue Asp->Succinimide Dehydration IsoAsp iso-Aspartic Acid Succinimide->IsoAsp Hydrolysis Asp_product Aspartic Acid Succinimide->Asp_product Hydrolysis

Caption: Formation and hydrolysis of the succinimide intermediate.

References

A Researcher's Guide to Chemical Shift Referencing in Biomolecular NMR: Internal vs. External Methods

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of internal and external chemical shift referencing methods in biomolecular Nuclear Magnetic Resonance (NMR) is crucial for obtaining accurate and reproducible data. This guide provides a comprehensive overview of both techniques, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental setups.

Chemical shift is a cornerstone of NMR spectroscopy, providing exquisitely sensitive information about the local chemical environment of each nucleus in a biomolecule. However, the accuracy of chemical shift values is entirely dependent on the method used for referencing the NMR spectrum. The two primary methods, internal and external referencing, each present a unique set of advantages and disadvantages. This guide will delve into the principles of each method, present a quantitative comparison, and provide detailed experimental protocols to ensure data integrity and comparability across different studies and laboratories.

The Fundamental Divide: Internal vs. External Referencing

The choice between adding a reference compound directly into the sample (internal referencing) or placing it in a separate container (external referencing) has significant implications for the accuracy and precision of chemical shift measurements.

Internal referencing is the most common method, where a small amount of a reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilyl propionate (TSP), is added directly to the biomolecular sample.[1] The primary advantage of this method is its potential for high accuracy, as the reference compound experiences the same magnetic field and bulk magnetic susceptibility as the analyte.[2] However, this method is not without its drawbacks. The reference compound can interact with the biomolecule, leading to changes in its chemical shift and compromising its reliability as a reference.[3] Furthermore, the signals from the reference compound can overlap with signals from the biomolecule, complicating spectral analysis.

External referencing , on the other hand, avoids direct interaction between the reference and the sample by placing the reference compound in a separate container, typically a coaxial insert within the NMR tube.[4] This eliminates the possibility of reference-analyte interactions, a significant advantage when studying sensitive biomolecular systems. However, external referencing is technically more challenging to implement correctly. The sample and the reference experience different bulk magnetic susceptibilities, which can lead to significant errors in chemical shift values if not properly corrected. Additionally, maintaining identical experimental conditions, particularly shimming, between the sample and reference measurements is critical and can be difficult to achieve.

Quantitative Comparison of Referencing Methods

While the conceptual differences are clear, the quantitative impact on experimental data is of paramount importance to the practicing scientist. The following table summarizes the key performance characteristics of each method.

FeatureInternal ReferencingExternal Referencing
Accuracy High, provided no interaction with the sample.Can be high, but requires careful correction for magnetic susceptibility differences.
Precision Generally high.Can be lower due to challenges in reproducing experimental conditions.
Potential for Artifacts Reference-sample interactions can alter chemical shifts. Signal overlap can occur.Susceptibility mismatch can introduce systematic errors if not corrected.
Ease of Use Relatively straightforward to implement.Technically more demanding, requiring specialized glassware and careful procedures.
Sample Integrity The sample is "contaminated" with the reference compound.The sample remains pristine.

Table 1: Comparison of key performance characteristics of internal and external chemical shift referencing.

Experimental Protocols

To ensure the highest quality data, it is essential to follow rigorous and well-defined experimental protocols.

Internal Referencing Protocol (using DSS)
  • Sample Preparation:

    • Prepare the biomolecular sample in the desired buffer (e.g., 90% H₂O/10% D₂O).

    • Prepare a stock solution of DSS in the same buffer.

    • Add a small aliquot of the DSS stock solution to the biomolecular sample to a final concentration of approximately 20 µM.

  • NMR Data Acquisition:

    • Tune and match the probe for the sample.

    • Lock on the D₂O signal.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a 1D ¹H spectrum.

  • Data Processing and Referencing:

    • Process the 1D ¹H spectrum (e.g., Fourier transform, phase correction, baseline correction).

    • Identify the DSS signal, which is a sharp singlet at approximately 0 ppm.

    • Calibrate the spectrum by setting the chemical shift of the DSS signal to 0.00 ppm.

    • For heteronuclear experiments (e.g., ¹³C, ¹⁵N), use the gyromagnetic ratios to indirectly reference the spectra based on the ¹H reference frequency.

External Referencing Protocol
  • Sample and Reference Preparation:

    • Prepare the biomolecular sample in the desired buffer.

    • Prepare a separate reference sample containing the reference compound (e.g., DSS in the same buffer) in a coaxial insert.

    • Place the coaxial insert containing the reference into the NMR tube with the biomolecule sample.

  • NMR Data Acquisition (Sequential Method):

    • Acquire Sample Spectrum:

      • Insert the sample tube into the magnet.

      • Lock and shim on the sample's D₂O signal.

      • Acquire the spectrum of the biomolecule.

    • Acquire Reference Spectrum:

      • Without changing the lock or shims, carefully replace the sample tube with a reference tube containing the reference compound at the same position.

      • Acquire the spectrum of the reference compound.

  • Data Processing and Referencing:

    • Process both spectra independently.

    • Determine the absolute frequency of the reference signal in the reference spectrum.

    • Calculate the chemical shift of the biomolecule's signals relative to the absolute frequency of the reference signal.

    • Crucially, apply a correction for the difference in bulk magnetic susceptibility between the sample and the reference. This correction depends on the geometry of the sample and reference containers.

Visualizing the Workflow

To further clarify the experimental procedures, the following diagrams illustrate the workflows for internal and external chemical shift referencing.

internal_referencing_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing prep_biomolecule Prepare Biomolecule in Buffer mix Add DSS to Biomolecule Sample prep_biomolecule->mix prep_dss Prepare DSS Stock Solution prep_dss->mix tune_shim Tune, Lock, and Shim mix->tune_shim acquire Acquire 1D ¹H Spectrum process_spectrum Process Spectrum acquire->process_spectrum tune_shim->acquire reference Set DSS Signal to 0 ppm process_spectrum->reference indirect_ref Indirectly Reference Heteronuclei reference->indirect_ref

Internal Referencing Workflow

external_referencing_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition (Sequential) cluster_process Data Processing prep_biomolecule Prepare Biomolecule Sample assemble Assemble NMR Tube prep_biomolecule->assemble prep_reference Prepare Reference in Coaxial Insert prep_reference->assemble lock_shim Lock and Shim on Sample assemble->lock_shim acquire_sample Acquire Biomolecule Spectrum acquire_ref Acquire Reference Spectrum (No Lock/Shim Change) acquire_sample->acquire_ref process_spectra Process Both Spectra acquire_ref->process_spectra lock_shim->acquire_sample calc_shift Calculate Relative Chemical Shifts process_spectra->calc_shift susceptibility_correction Apply Susceptibility Correction calc_shift->susceptibility_correction

External Referencing Workflow

Logical Relationships in Chemical Shift Referencing

The decision of which referencing method to use involves considering the trade-offs between potential sources of error.

referencing_decision cluster_methods Referencing Methods cluster_advantages Primary Advantages cluster_disadvantages Primary Disadvantages Internal Internal Referencing Internal_Adv High Accuracy (No Susceptibility Issues) Internal->Internal_Adv Internal_Disadv Potential for Sample-Reference Interaction & Signal Overlap Internal->Internal_Disadv External External Referencing External_Adv No Sample-Reference Interaction External->External_Adv External_Disadv Requires Susceptibility Correction & Careful Procedure External->External_Disadv

Decision Framework for Referencing

Conclusion

The choice between internal and external chemical shift referencing in biomolecular NMR is not trivial and depends on the specific requirements of the experiment. Internal referencing is often the method of choice due to its simplicity and potential for high accuracy. However, the possibility of interactions with the biomolecule necessitates careful validation. External referencing provides a valuable alternative when sample integrity is paramount, but it requires meticulous experimental technique and data processing to account for susceptibility differences. By understanding the principles, potential pitfalls, and quantitative differences between these methods, researchers can select the most appropriate referencing strategy to ensure the accuracy, reproducibility, and comparability of their biomolecular NMR data.

References

Comparative Analysis of Succinimide Derivatives as Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of succinimide derivatives as inhibitors of key enzymes implicated in various diseases. The following sections detail their inhibitory activities, the experimental methods used for their evaluation, and their impact on relevant signaling pathways.

Succinimide, a five-membered heterocyclic ring structure, serves as a versatile scaffold in medicinal chemistry. Its derivatives have been extensively investigated for a wide range of biological activities, including their potential as enzyme inhibitors. This guide focuses on the comparative efficacy of various succinimide derivatives against several important enzyme targets: acetylcholinesterase (AChE), cyclooxygenases (COX-1 and COX-2), α-amylase, and α-glucosidase.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of succinimide derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Ki) provides a more direct measure of the inhibitor's binding affinity. The following tables summarize the reported IC50 values for various succinimide derivatives against their target enzymes.

Acetylcholinesterase (AChE) Inhibitors

AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.

Compound IDChemical Structure/DescriptionIC50 (µM)Reference
Derivative (I)Diethyl succinimide derivative31,000[1][2]
Derivative (II)Dimethyl succinimide derivative29,000[1][2]
MSJ2N-aryl succinimide derivative4.97[3]
MSJ10N-aryl succinimide derivative4.97
Cyclooxygenase (COX) Inhibitors

COX enzymes (COX-1 and COX-2) are central to the inflammatory response through their role in the synthesis of prostaglandins from arachidonic acid. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target these enzymes.

Compound IDChemical Structure/DescriptionCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Compound 2N-substituted succinimide>500.26
Compound 3N-substituted tetrahydrophthalimide>500.20
Compound 4N-substituted phthalimide>500.18
Compound 95-nitro-substituted cyclic imide>500.15
Compound 11N-substituted succinimide>500.22
Compound 12N-substituted tetrahydrophthalimide>500.16
Compound 13N-substituted phthalimide>500.16
Compound 185-nitro-substituted cyclic imide>500.15
α-Amylase and α-Glucosidase Inhibitors

α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion. Their inhibition can help manage postprandial hyperglycemia in diabetic patients.

Compound IDTarget EnzymeChemical Structure/DescriptionIC50 (µM)Reference
MSJ9α-AmylaseN-aryl succinimide derivative27.24
MSJ10α-AmylaseN-aryl succinimide derivative16.62
MSJ9α-GlucosidaseN-aryl succinimide derivative32
MSJ10α-GlucosidaseN-aryl succinimide derivative28.04

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity.

Principle: The assay measures the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the AChE activity and is measured at 412 nm.

Reagents:

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) enzyme solution

  • Test compounds (succinimide derivatives) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, ATCI.

  • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cyclooxygenase (COX) Inhibition Assay (Fluorometric Method)

This assay is used for screening COX-1 and COX-2 inhibitors.

Principle: The assay measures the peroxidase activity of COX. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. This process is coupled to a fluorogenic probe that is oxidized in the presence of the peroxidase activity, resulting in a fluorescent product. The rate of fluorescence increase is proportional to COX activity.

Reagents:

  • COX-1 or COX-2 enzyme

  • Arachidonic acid - Substrate

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Heme (as a cofactor)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds (succinimide derivatives) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • In a 96-well plate, add the assay buffer, heme, fluorometric probe, and the test compound at various concentrations.

  • Add the COX enzyme (either COX-1 or COX-2) to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Immediately measure the fluorescence intensity (e.g., excitation at 535 nm and emission at 587 nm) kinetically using a fluorescence plate reader.

  • The rate of reaction is determined from the increase in fluorescence over time.

  • The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor.

  • The IC50 value is determined from the dose-response curve.

α-Amylase Inhibition Assay (Starch-Iodine Method)

This colorimetric assay is used to screen for α-amylase inhibitors.

Principle: α-Amylase hydrolyzes starch into smaller sugars. The presence of unhydrolyzed starch is detected by the addition of an iodine-potassium iodide solution, which forms a characteristic blue-black complex with starch. The intensity of the color is inversely proportional to the α-amylase activity.

Reagents:

  • α-Amylase enzyme solution

  • Starch solution (1%) - Substrate

  • Phosphate buffer (e.g., 0.02 M, pH 6.9 with 6 mM NaCl)

  • Iodine-potassium iodide solution

  • Test compounds (succinimide derivatives)

Procedure:

  • Pre-incubate the α-amylase enzyme solution with the test compound at various concentrations for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Add the starch solution to initiate the enzymatic reaction and incubate for a further period (e.g., 15 minutes).

  • Stop the reaction by adding a stopping reagent (e.g., HCl).

  • Add the iodine-potassium iodide solution.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm).

  • The percentage of inhibition is calculated by comparing the absorbance of the test samples with the control (no inhibitor).

  • The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathways affected by the inhibition of these enzymes and a general experimental workflow for inhibitor screening.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release Choline_uptake Choline Transporter AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Choline->Choline_uptake Reuptake Signal_transduction Signal Transduction AChR->Signal_transduction Activates Succinimide Succinimide Derivative Succinimide->AChE Inhibits

Cholinergic Signaling Pathway and AChE Inhibition

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA Releases COX1_2 COX-1 / COX-2 AA->COX1_2 PGG2 Prostaglandin G2 (PGG2) COX1_2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Inflammation Inflammation Prostaglandins->Inflammation Mediate Thromboxanes->Inflammation Mediate Succinimide N-Substituted Succinimide Succinimide->COX1_2 Inhibits

Arachidonic Acid Pathway and COX Inhibition

Experimental_Workflow Start Start: Enzyme Inhibitor Screening Prepare_Reagents Prepare Enzyme, Substrate, and Buffer Solutions Start->Prepare_Reagents Prepare_Inhibitors Prepare Serial Dilutions of Succinimide Derivatives Start->Prepare_Inhibitors Assay_Setup Set up Assay in 96-well Plate: Enzyme + Inhibitor Prepare_Reagents->Assay_Setup Prepare_Inhibitors->Assay_Setup Incubation Pre-incubation Assay_Setup->Incubation Reaction_Initiation Add Substrate to Initiate Reaction Incubation->Reaction_Initiation Data_Acquisition Measure Activity (Absorbance/Fluorescence) Reaction_Initiation->Data_Acquisition Data_Analysis Calculate % Inhibition and Determine IC50 Data_Acquisition->Data_Analysis End End: Comparative Analysis Data_Analysis->End

General Experimental Workflow for Enzyme Inhibition Assay

References

A Researcher's Guide to Sensitivity in 15N NMR Pulse Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal Nuclear Magnetic Resonance (NMR) pulse sequence is critical for maximizing sensitivity and obtaining high-quality data, particularly when working with low-concentration or challenging biological samples. This guide provides an objective comparison of the sensitivity of common 15N NMR pulse sequences, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

The inherent low sensitivity of the 15N nucleus, due to its low gyromagnetic ratio and natural abundance, presents a significant challenge in NMR spectroscopy.[1][2] To overcome this, a variety of pulse sequences have been developed to enhance the signal-to-noise ratio (S/N). This guide focuses on a comparative analysis of some of the most widely used 15N-detected pulse sequences: Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Quantum Coherence (HMQC), and Transverse Relaxation-Optimized Spectroscopy (TROSY), along with their sensitivity-enhanced variants.

Quantitative Comparison of Pulse Sequence Sensitivity

The sensitivity of a pulse sequence can be quantitatively assessed by measuring the signal-to-noise ratio (S/N) of a specific resonance in a standard sample under defined experimental conditions. Ubiquitin, a small and stable protein, is a commonly used standard for such benchmarking studies.[3][4] The following table summarizes the reported S/N for different 15N pulse sequences from various studies. It is important to note that direct comparison of S/N values across different studies can be challenging due to variations in experimental conditions.

Pulse SequenceStandard SampleMagnetic Field (MHz)Reported Signal-to-Noise (S/N) or EnhancementReference
Standard HSQCUbiquitin500Baseline for comparison[3]
gBASHD-HSQCUbiquitin500~40% enhancement for a specific resonance vs. standard HSQC
1H-detected TROSY-HSQCMaltose-Binding Protein (MBP)800-
15N-detected TROSY-HSQCMaltose-Binding Protein (MBP)800Comparable quality to 1H-detected TROSY-HSQC in 2 hours
BEST-TROSYUbiquitin950Reduced linewidths compared to BEST-HSQC
BEST-HSQCUbiquitin950-
BEST-ZQ-TROSYUbiquitin950Marginally sharper ZQ resonance than HSQC

Key Signaling Pathways and Experimental Workflows

The choice of a pulse sequence dictates the specific magnetization transfer pathway, which in turn affects the sensitivity of the experiment. Understanding these pathways is crucial for optimizing experimental parameters.

Magnetization Transfer in HSQC and HMQC

HSQC and HMQC are two of the most fundamental 2D heteronuclear correlation experiments. Both rely on the transfer of magnetization from the highly sensitive ¹H nucleus to the less sensitive ¹⁵N nucleus and back to ¹H for detection. The primary difference lies in the state of the magnetization during the evolution of the ¹⁵N chemical shift.

G cluster_hsqc HSQC Pathway cluster_hmqc HMQC Pathway H1_hsqc ¹H Magnetization INEPT1_hsqc INEPT H1_hsqc->INEPT1_hsqc ¹J(NH) N_SQ ¹⁵N Single Quantum Coherence (t₁ evolution) INEPT1_hsqc->N_SQ INEPT2_hsqc Reverse INEPT N_SQ->INEPT2_hsqc H_detect_hsqc ¹H Detection INEPT2_hsqc->H_detect_hsqc ¹J(NH) H1_hmqc ¹H Magnetization Evolve_MQ ¹H-¹⁵N Multiple Quantum Coherence (t₁ evolution) H1_hmqc->Evolve_MQ ¹J(NH) H_detect_hmqc ¹H Detection Evolve_MQ->H_detect_hmqc

Fig. 1: Magnetization transfer pathways in HSQC and HMQC experiments.
TROSY: Mitigating Relaxation Losses in Larger Molecules

For larger molecules, transverse relaxation becomes a significant source of signal loss, leading to broader lines and reduced sensitivity. TROSY is designed to counteract these effects by selectively detecting the narrowest, most slowly relaxing component of the multiplet.

G Start ¹H Magnetization INEPT INEPT Transfer Start->INEPT Evolution ¹⁵N Evolution (t₁) INEPT->Evolution Selection TROSY Component Selection Evolution->Selection Detection ¹H Detection of Slow-Relaxing Component Selection->Detection End High-Resolution Spectrum Detection->End

Fig. 2: Simplified workflow of a TROSY experiment.

Experimental Protocols

Accurate and reproducible benchmarking requires meticulous attention to experimental detail. The following provides a general framework for acquiring sensitivity-benchmarked 15N NMR data, based on common practices.

Sample Preparation

A standard sample of uniformly 15N-labeled ubiquitin is typically used.

  • Concentration: 0.5 mM to 1 mM

  • Buffer: 50 mM potassium phosphate, pH 6.2

  • Solvent: 90% H₂O / 10% D₂O or 95% H₂O / 5% D₂O

  • Internal Standard: DSS (1mM) for chemical shift calibration

NMR Spectrometer and Data Acquisition Parameters
  • Spectrometer: Experiments are typically performed on high-field spectrometers (500 MHz and above) equipped with a cryogenic probe.

  • Temperature: 25 °C

  • ¹H Spectral Width: ~12 ppm

  • ¹⁵N Spectral Width: ~30 ppm

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio for the least sensitive experiment being compared (e.g., 32 scans).

  • Relaxation Delay: Should be optimized based on the T1 relaxation time of the nuclei of interest (e.g., 3-5 seconds).

  • Acquisition Time: Should be sufficient to achieve the desired resolution.

The following diagram outlines a general workflow for benchmarking different pulse sequences.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis SamplePrep Prepare Standard Sample (e.g., ¹⁵N-Ubiquitin) SpectrometerSetup Spectrometer Calibration and Shimming SamplePrep->SpectrometerSetup RunHSQC Acquire Standard HSQC SpectrometerSetup->RunHSQC RunHMQC Acquire Standard HMQC SpectrometerSetup->RunHMQC RunTROSY Acquire TROSY SpectrometerSetup->RunTROSY RunEnhanced Acquire Sensitivity- Enhanced Variants SpectrometerSetup->RunEnhanced Processing Process Data Uniformly RunHSQC->Processing RunHMQC->Processing RunTROSY->Processing RunEnhanced->Processing SNR_Calc Calculate S/N for Selected Resonances Processing->SNR_Calc Comparison Compare S/N Ratios SNR_Calc->Comparison

Fig. 3: Experimental workflow for benchmarking 15N NMR pulse sequences.

Conclusion

The choice of the optimal 15N NMR pulse sequence is a trade-off between sensitivity, resolution, and the molecular weight of the protein under investigation. For smaller proteins, sensitivity-enhanced HSQC variants often provide the best signal-to-noise ratio. As the molecular weight increases, the benefits of TROSY in reducing line broadening and improving sensitivity become more pronounced. HMQC can be a robust alternative, particularly when pulse calibration is a concern. By carefully considering the specific requirements of the experiment and the nature of the sample, researchers can select the most appropriate pulse sequence to maximize the quality and information content of their 15N NMR data.

References

A literature review of standards used for 15N chemical shift referencing

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to 15N Chemical Shift Referencing Standards

For researchers, scientists, and drug development professionals utilizing Nitrogen-15 (¹⁵N) Nuclear Magnetic Resonance (NMR) spectroscopy, accurate and consistent chemical shift referencing is paramount for reliable data interpretation and comparison. However, the lack of a universally adopted internal standard for ¹⁵N NMR has led to the use of multiple referencing conventions, creating potential ambiguity in the literature.[1] This guide provides an objective comparison of the commonly used standards for ¹⁵N chemical shift referencing, supported by experimental data and detailed protocols, to ensure clarity and promote standardized practices.

The Unified Scale and Primary Referencing

The International Union of Pure and Applied Chemistry (IUPAC) recommends a unified scale for reporting NMR chemical shifts of all nuclei.[2] This scale is referenced to the ¹H resonance of tetramethylsilane (TMS) in a dilute solution of chloroform.[2] For aqueous solutions, sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is the recommended primary reference.[3] This approach allows for the indirect referencing of any nucleus, including ¹⁵N, by utilizing the known ratio of the gyromagnetic ratios of the nucleus of interest and ¹H.[4]

Comparison of Common ¹⁵N Secondary Reference Standards

While the unified scale provides a primary reference, secondary reference compounds are commonly employed for practical reasons. The two most prevalent secondary standards for ¹⁵N NMR are liquid ammonia (NH₃) and nitromethane (CH₃NO₂). The choice of standard often depends on the field of study, with liquid ammonia being favored in biomolecular NMR and nitromethane in general organic and inorganic chemistry.

Reference CompoundChemical FormulaCommon Scale (ppm)Chemical Shift on Ammonia Scale (ppm)Chemical Shift on Nitromethane Scale (ppm)Key AdvantagesKey Disadvantages
Liquid AmmoniaNH₃00.0-380.2High-field resonance, suitable for low-temperature studies. Widely used in biomolecular NMR.Difficult to handle due to its low boiling point. Chemical shift is sensitive to temperature and pH.
NitromethaneCH₃NO₂0380.20.0Stable and reproducible when used as an external standard. Recommended by IUPAC for non-biological systems.Resonates at a lower field, resulting in negative chemical shift values for many compounds.
Ammonium Chloride¹⁵NH₄Cl39.3 (relative to liquid NH₃)39.3-340.9Suitable external reference for solid-state NMR, produces narrow lines. Allows for cross-polarization experiments.Primarily for solid-state NMR.
Tetramethylammonium Iodide(CH₃)₄NI43.8 (relative to liquid NH₃)43.8-336.5Suggested as a potential internal reference.Not as widely adopted as NH₃ or CH₃NO₂.
Nitric Acid (9M)HNO₃365.8 (relative to liquid NH₃)365.8-14.4Historically used.Chemical shift is concentration-dependent.

Note: The conversion factor between the liquid ammonia and nitromethane scales is approximately 380.2 ppm. Chemical shifts on the ammonia scale can be converted to the nitromethane scale by subtracting 380.2 ppm.

Experimental Protocols

Accurate ¹⁵N chemical shift referencing can be achieved through direct or indirect methods.

Direct Referencing (External Standard)

This method involves using a reference compound in a separate capillary tube placed inside the sample tube.

Protocol:

  • Prepare the Reference: A small amount of the chosen reference standard (e.g., nitromethane or a solution of ammonium chloride) is sealed in a capillary tube.

  • Sample Preparation: The capillary containing the reference is placed inside the NMR tube containing the sample of interest.

  • Data Acquisition: Acquire the ¹⁵N NMR spectrum of the sample. The spectrum will show a separate resonance for the external standard.

  • Referencing: The chemical shift of the reference compound is set to its known value (e.g., 0 ppm for nitromethane). This calibrates the chemical shift axis for the entire spectrum.

Caution: This method can be susceptible to magnetic susceptibility differences between the sample and the reference, which may introduce small errors.

Indirect Referencing

This is the most common and recommended method, especially in biomolecular NMR where the addition of an internal standard is often not feasible. It relies on the IUPAC-recommended unified scale.

Protocol:

  • Acquire a ¹H Spectrum: Obtain a ¹H NMR spectrum of the sample, referenced to internal TMS or DSS at 0 ppm.

  • Determine the ¹H Reference Frequency: Note the absolute frequency (in Hz) of the 0 ppm ¹H reference signal from the spectrometer parameters.

  • Calculate the ¹⁵N Reference Frequency: Multiply the ¹H reference frequency by the IUPAC-recommended ratio of the gyromagnetic ratios of ¹⁵N and ¹H, which is 0.101329118. This calculated frequency corresponds to 0 ppm on the ¹⁵N chemical shift scale for liquid ammonia.

  • Reference the ¹⁵N Spectrum: The acquired ¹⁵N spectrum is then referenced to this calculated frequency.

This method avoids the issues associated with internal and external standards and provides a consistent referencing framework across different nuclei.

Visualization of Referencing Pathways

The following diagram illustrates the relationship between the primary reference (TMS/DSS), the unified scale, and the common secondary ¹⁵N standards.

G cluster_primary Primary Reference cluster_unified Unified Scale cluster_secondary Secondary ¹⁵N Standards TMS_DSS TMS / DSS (¹H at 0 ppm) Unified_Scale Absolute Frequency Scale (Ξ Ratios) TMS_DSS->Unified_Scale Defines 0 ppm NH3 Liquid NH₃ (0 ppm) Unified_Scale->NH3 Indirect Referencing CH3NO2 Nitromethane (0 ppm on its scale, ~380.2 ppm from NH₃) Unified_Scale->CH3NO2 Indirect Referencing NH4Cl NH₄Cl (Solid-State, ~39.3 ppm from NH₃) Unified_Scale->NH4Cl Indirect Referencing NH3->CH3NO2 Conversion (~380.2 ppm)

Caption: Relationship between primary and secondary ¹⁵N chemical shift standards.

Conclusion

For robust and reproducible ¹⁵N NMR studies, a clear understanding and consistent application of chemical shift referencing standards are essential. The IUPAC-recommended unified scale, based on the ¹H resonance of TMS or DSS, provides the most reliable framework through indirect referencing. When secondary standards are used, it is crucial to explicitly state the reference compound (e.g., liquid ammonia or nitromethane) and the referencing method in all publications to avoid ambiguity and ensure data comparability across different studies.

References

Unmasking Protein Modifications: A Comparative Guide to Validating Succinimide Presence Using Mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate identification and validation of post-translational modifications (PTMs) are critical for understanding protein function and ensuring the stability and efficacy of biotherapeutics. One such modification, the formation of succinimide, presents a significant analytical challenge due to its inherent instability. This guide provides a comprehensive comparison of methods for validating succinimide modifications, with a focus on the strategic use of mutagenesis as a definitive validation tool.

Succinimide formation is a non-enzymatic PTM that occurs at aspartic acid (Asp) and asparagine (Asn) residues.[1][2] This modification can alter a protein's structure, stability, and function, making its accurate detection and validation paramount. While several analytical techniques can suggest the presence of succinimide, site-directed mutagenesis offers a powerful method for unequivocal confirmation.

The Mutagenesis Approach to Validation

The core principle behind using mutagenesis for validation is straightforward: if a specific Asp or Asn residue is hypothesized to form a succinimide, mutating this residue to an amino acid that cannot form this cyclic imide should result in the disappearance of the modification signal in subsequent analyses. This "loss-of-signal" approach provides strong evidence for the presence of succinimide at that specific site in the wild-type protein.

Experimental Workflow: Mutagenesis for Succinimide Validation

The process begins with the identification of a potential succinimide site, typically through analytical methods like mass spectrometry which may show a characteristic mass loss of 17 Da (dehydration of Asp) or -17.03 Da (deamidation of Asn).[3][4] Once a candidate residue is identified, site-directed mutagenesis is employed to replace it. A common strategy is to mutate the Asp or Asn to an Alanine (Ala), which is structurally small and chemically inert, or to an amino acid that mimics the charge but cannot form the cyclic intermediate.

Figure 1. Experimental Workflow for Succinimide Validation using Mutagenesis cluster_0 Hypothesis Generation cluster_1 Mutant Generation cluster_2 Protein Expression & Purification cluster_3 Comparative Analysis cluster_4 Validation A Analytical Data Suggests Succinimide Presence (e.g., Mass Spectrometry) B Identify Potential Asp/Asn Residue A->B C Design Primers for Site-Directed Mutagenesis (e.g., Asn -> Ala) B->C D Perform PCR-based Mutagenesis C->D E Transform and Select Clones D->E F Sequence Verify Mutant Plasmid E->F G Express Wild-Type (WT) and Mutant Proteins F->G H Purify WT and Mutant Proteins G->H I Analyze WT and Mutant Proteins by Mass Spectrometry H->I J Compare Succinimide-related Signal I->J K Absence of Signal in Mutant Confirms Succinimide in WT J->K

A concise workflow for validating succinimide modifications.

Comparison of Validation Methods

While mutagenesis provides definitive validation, it is often used in conjunction with other analytical techniques. The table below compares mutagenesis with common analytical methods for succinimide detection and validation.

MethodPrincipleAdvantagesLimitations
Site-Directed Mutagenesis Elimination of the modification site to confirm its identity.Provides definitive evidence of the modification at a specific site.Time-consuming; requires molecular biology expertise and protein expression systems.
Mass Spectrometry (MS) Detects mass shifts associated with succinimide formation (-17 Da for Asn, -18 Da for Asp).High sensitivity and specificity; can pinpoint the modification site.Succinimide is unstable under typical MS sample preparation conditions (neutral to basic pH). Low-pH methods are required.[5]
High-Performance Liquid Chromatography (HPLC) Separates the modified protein from the unmodified form based on hydrophobicity or charge.Can quantify the relative abundance of the modified species.Co-elution with other isoforms can complicate analysis; does not provide direct structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects structural changes in the protein backbone and side chains due to the modification.Provides detailed structural information in solution.Requires high protein concentrations and is generally limited to smaller proteins.

Supporting Experimental Data

A study on an archaeal glutaminase provides a compelling case for the use of mutagenesis in validating succinimide formation. Researchers identified a potential succinimide at Asn109 that contributed to the protein's hyperthermostability. To validate this, they created several single and double mutants of residues in the vicinity of Asn109, including Y158F, D110V, and K151L.

Table 1: Mass Spectrometry Analysis of Wild-Type and Mutant Glutaminase

Protein VariantExpected Mass (Da)Observed Mass (Da)Interpretation
Wild-Type 22,14522,127Mass loss of ~18 Da, consistent with succinimide formation.
Y158F Mutant 22,20722,207No significant mass loss, indicating prevention of succinimide formation.
D110V Mutant 22,11222,112No significant mass loss, indicating prevention of succinimide formation.
K151L Mutant 22,11422,114No significant mass loss, indicating prevention of succinimide formation.
D110V/K151L Double Mutant 22,09922,099Complete absence of succinimide formation confirmed by intact mass.

Data adapted from a study on archaeal glutaminase.

The results clearly demonstrate that mutations of neighboring residues could prevent the formation of the succinimide at Asn109, as evidenced by the agreement between the expected and observed masses in the mutant proteins. This confirms the presence and functional importance of the succinimide in the wild-type enzyme.

Detailed Experimental Protocols

Site-Directed Mutagenesis

This protocol outlines a typical PCR-based site-directed mutagenesis procedure.

  • Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation (e.g., changing an AAT codon for Asn to a GCT codon for Ala). The mutation should be in the center of the primers.

  • PCR Amplification:

    • Set up a PCR reaction with a high-fidelity DNA polymerase, the template plasmid DNA containing the gene of interest, and the mutagenic primers.

    • Typical PCR cycling conditions:

      • Initial denaturation: 95°C for 2 minutes.

      • 18-25 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-68°C for 30 seconds (temperature dependent on primer Tm).

        • Extension: 68°C for 1 minute per kb of plasmid length.

      • Final extension: 68°C for 5 minutes.

  • Template DNA Digestion: Add the DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on a selective agar plate (containing the appropriate antibiotic). Isolate plasmid DNA from individual colonies and verify the desired mutation by DNA sequencing.

Protein Expression and Purification
  • Expression: Transform the sequence-verified wild-type and mutant plasmids into a suitable protein expression host (e.g., E. coli BL21(DE3)). Grow the cells to a suitable optical density and induce protein expression (e.g., with IPTG).

  • Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.

  • Purification: Clarify the lysate by centrifugation and purify the wild-type and mutant proteins using an appropriate chromatography technique (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography for further purification).

  • Purity Check: Assess the purity of the proteins by SDS-PAGE.

Mass Spectrometry Analysis
  • Sample Preparation: Prepare the purified wild-type and mutant protein samples for mass spectrometry. For succinimide analysis, it is crucial to maintain a low pH (e.g., pH 4-6) throughout the sample preparation to prevent hydrolysis of the succinimide ring.

  • LC-MS Analysis: Analyze the intact proteins or digested peptides by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Compare the mass spectra of the wild-type and mutant proteins. The absence of the characteristic mass loss in the mutant protein compared to the wild-type provides strong evidence for the presence of a succinimide at the mutated site.

Logical Relationship of Validation Methods

The following diagram illustrates the logical flow of employing different techniques to identify and validate a succinimide modification, highlighting the definitive role of mutagenesis.

Figure 2. Logical Flow of Succinimide Modification Validation A Initial Screening (e.g., HPLC, MS) B Hypothesized Succinimide Modification A->B C Site-Directed Mutagenesis of Putative Site B->C D Comparative Analysis (WT vs. Mutant) C->D E Definitive Validation D->E

A diagram showing the validation process.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Succinimide-15N

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Succinimide-15N. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure safe laboratory operations.

Since this compound is a stable isotope-labeled compound, its chemical properties and associated hazards are determined by the parent molecule, succinimide.[1] The 15N isotope is not radioactive and therefore requires no special radiological precautions.[1] Safety protocols are identical to those for the unlabeled analogue.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, and the Safety Data Sheet (SDS) should be reviewed to determine the appropriate PPE.[2][3] Based on the hazards associated with succinimide, which include skin, eye, and respiratory irritation, the following PPE is recommended.[4]

PPE CategoryItemSpecifications & Use
Eye & Face Protection Safety GogglesMust be worn to protect against dust particles and splashes. Should conform to EU standard EN 166 or NIOSH (US) standards.
Face ShieldRecommended when there is a significant risk of splashes.
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are suitable for general splash hazards. Gloves must be inspected before use and removed properly to avoid skin contact.
Body Protection Laboratory Coat or CoverallsWear appropriate protective clothing to prevent skin exposure. Launder contaminated clothing before reuse.
Respiratory Protection Air-Purifying RespiratorNot required under normal conditions with adequate ventilation. Use a NIOSH/MSHA or European Standard EN 136 approved respirator if dust is generated or if exposure limits are exceeded.

Operational Plan: Safe Handling Protocol

1. Engineering Controls & Preparation:

  • Always work in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring the solid compound, use a chemical fume hood or a balance enclosure.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Keep the container tightly closed when not in use.

2. Handling the Compound:

  • Avoid all personal contact, including inhalation of dust. Do not eat, drink, or smoke in the work area.

  • When handling the solid powder, minimize dust formation.

  • Avoid contact with incompatible materials such as strong oxidizing agents.

  • Wash hands thoroughly with soap and water after handling is complete.

3. Storage:

  • Store this compound in its original, tightly sealed container.

  • The storage area should be cool, dry, and well-ventilated, away from heat or ignition sources.

  • Store away from incompatible materials and foodstuffs.

Disposal Plan

The disposal of this compound must be carried out in accordance with local, state, and federal regulations for chemical waste.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a suitable, labeled, and closed container.

2. Spill & Leak Cleanup:

  • In case of a spill, avoid generating dust.

  • Sweep or shovel the spilled solid into an appropriate container for disposal.

  • Wash the spill area thoroughly with large amounts of water. Prevent runoff from entering drains.

3. Final Disposal:

  • Dispose of the chemical waste through an authorized hazardous or special waste collection service.

  • Options may include incineration by a licensed facility. Do not dispose of down the drain or in regular trash.

  • Contaminated packaging should be disposed of in the same manner as the unused product.

Workflow for Safe Handling and Disposal

G prep1 Review SDS prep2 Don PPE (Goggles, Gloves, Lab Coat) prep1->prep2 handle1 Weigh/Transfer This compound prep2->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Securely Close Container handle2->handle3 clean1 Collect Waste (Solid & Contaminated PPE) handle2->clean1 store Store in Cool, Dry, Well-Ventilated Area handle3->store Store Unused Product clean2 Clean Work Area clean1->clean2 dispose Dispose of Waste via Authorized Service clean1->dispose Transfer to Waste Management clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Workflow for the safe handling, storage, and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Succinimide-15N
Reactant of Route 2
Succinimide-15N

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.